Kdm2B-IN-3
描述
属性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1 |
InChI 键 |
IVYXIZSSLAKIFL-SBUREZEXSA-N |
手性 SMILES |
CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
规范 SMILES |
CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Kdm2B-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Kdm2B-IN-3, a potent inhibitor of the histone demethylase KDM2B. This compound, identified as compound 183c in patent WO2016112284A1, represents a significant advancement in the exploration of epigenetic modulators for therapeutic applications, particularly in oncology. This document details the background of KDM2B as a therapeutic target, the discovery of this compound, its quantitative inhibitory activity, and the experimental protocols utilized in its characterization. All data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction: KDM2B as a Therapeutic Target
Lysine-specific demethylase 2B (KDM2B), also known as FBXL10 or JHDM1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] KDM2B plays a crucial role in various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation.[1]
Elevated expression of KDM2B has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. Inhibition of KDM2B can lead to the reactivation of tumor suppressor genes and induce cell death in cancer cells. The development of small molecule inhibitors targeting KDM2B is therefore a promising strategy in cancer therapy.
Discovery of this compound
This compound was discovered through a targeted drug discovery program aimed at identifying novel inhibitors of the KDM2B histone demethylase. The compound originates from the patent "WO2016112284A1," where it is listed as compound 183c.[3][4] The patent discloses a series of (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as potent KDM2B inhibitors.
The discovery process likely involved the synthesis and screening of a library of related chemical entities against the KDM2B enzyme. This was followed by optimization of the lead compounds to improve potency and other pharmacological properties. This compound emerged from this process as a promising candidate for further investigation.
Chemical Structure
The chemical structure of this compound is provided below.
References
- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 2. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]
- 3. US8450332B2 - LIMK2 inhibitors, compositions comprising them, and methods of their use - Google Patents [patents.google.com]
- 4. AU2010326130B2 - Enzymatic activity-based detection - Google Patents [patents.google.com]
A Technical Guide to the Histone Demethylase KDM2B and its Role in H3K36me2 Demethylation
Notice: Initial searches for a specific compound designated "Kdm2B-IN-3" did not yield any publicly available information. Therefore, this technical guide will focus on the well-documented histone demethylase KDM2B, its enzymatic activity on H3K36me2, and its broader role in cellular signaling and gene regulation, which appears to be the core interest of the intended audience.
Introduction to KDM2B (JHDM1B/FBXL10)
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a key epigenetic regulator belonging to the JmjC domain-containing histone demethylase family.[1][2] It is a nuclear protein involved in various fundamental cellular processes, including cell proliferation, senescence, differentiation, and stem cell self-renewal.[1] KDM2B primarily targets di-methylated histone H3 at lysine 36 (H3K36me2) for demethylation, and has also been reported to demethylate H3K4me3 and H3K79me2/3.[1][3][4][5][6] Its activity is crucial for transcriptional repression, particularly at CpG islands.[2][3]
Structural Domains and Mechanism of Action
KDM2B possesses several functional domains that dictate its activity and recruitment to chromatin:
-
JmjC (Jumonji C) Domain: This N-terminal domain confers the catalytic activity for histone demethylation.[1]
-
CxxC Zinc Finger Domain: This domain specifically recognizes and binds to unmethylated CpG islands, thereby recruiting KDM2B to promoter regions of genes.[1][3]
-
PHD (Plant Homeodomain) Domain: The PHD domain of KDM2B can interact with H3K36me2 and H3K4me3 and also exhibits E3 ubiquitin ligase activity.[4]
-
F-box Domain and Leucine-Rich Repeats (LRRs): These C-terminal domains mediate protein-protein interactions, notably with components of the Polycomb Repressive Complex 1 (PRC1).[1][4]
The demethylation of H3K36me2 by the JmjC domain is an oxidative process that requires Fe(II) and α-ketoglutarate as cofactors. This enzymatic activity leads to the removal of methyl groups, which is generally associated with transcriptional repression when occurring at promoter regions.[3]
KDM2B in Cellular Signaling and Disease
KDM2B is implicated in the regulation of numerous signaling pathways, often with context-dependent roles in both normal development and disease, particularly cancer.
KDM2B-Regulated Signaling Pathways
KDM2B's influence extends to several key cancer-related signaling pathways:
-
PI3K/Akt/mTOR Pathway: KDM2B can activate this pathway, which is central to cell proliferation, growth, and survival.[1][7]
-
p53 Pathway: It has been shown to inhibit the p53 tumor suppressor pathway.[1][7]
-
Wnt/β-catenin Pathway: KDM2B can inhibit this pathway by inducing the degradation of β-catenin.[1][7]
-
FGF-2-KDM2B-EZH2 Pathway: Activation of this axis contributes to cell proliferation, migration, and angiogenesis.[1][7]
-
Hippo Signaling Pathway: KDM2B can transcriptionally regulate SAV1, a key component of the Hippo pathway, thereby promoting gastric cancer progression.[8]
-
TLR4/NF-κB p65 Axis: KDM2B has been shown to regulate inflammatory responses through this pathway in the context of myocardial ischemia-reperfusion injury.[9]
Below is a diagram illustrating the major signaling pathways modulated by KDM2B.
Caption: KDM2B's regulatory role in major cellular signaling pathways.
Quantitative Data Summary
While specific inhibitor data like IC50 values for "this compound" are unavailable, the existing literature provides qualitative and semi-quantitative data on KDM2B's function. The table below summarizes key molecular interactions and effects of KDM2B modulation.
| Target/Context | Effect of KDM2B Activity/Modulation | Cellular/Organismal Outcome | Reference |
| H3K36me2/H3K4me3 | Demethylation at promoter CpG islands. | Transcriptional repression. | [1][3] |
| p15Ink4b, p16Ink4a, p19Arf | Direct binding to promoters and repression via H3K36me2 demethylation. | Inhibition of cellular senescence, promotion of proliferation. | [1][10] |
| FAK and PI3K | Activation via phosphorylation. | Enhanced tumor cell migration. | [11] |
| Apoptosis-related genes | Repression of pro-apoptotic genes. | Resistance to TRAIL-induced apoptosis in GBM cells. | [12] |
| hPGCLCs | Repression of somatic genes. | Essential for human primordial germ cell-like cell specification. | [6] |
| PRC1 Complex | Recruitment to CpG islands of developmental genes. | Maintenance of embryonic stem cell pluripotency. | [2] |
Experimental Protocols for Studying KDM2B Activity
Investigating the H3K36me2 demethylase activity of KDM2B involves a combination of in vitro biochemical assays and cell-based analyses.
In Vitro Histone Demethylation Assay
Objective: To directly measure the demethylase activity of recombinant KDM2B on histone substrates.
Methodology:
-
Substrate Preparation: Histones can be used in various forms: purified core histones, reconstituted nucleosomes, or synthetic histone tail peptides with the H3K36me2 modification.
-
Enzyme Reaction:
-
Incubate recombinant purified KDM2B protein with the histone substrate in a demethylation buffer.
-
The buffer should contain essential cofactors: Fe(II) (e.g., as (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, and a reducing agent like ascorbate.
-
Reactions are typically carried out at 37°C for 1-2 hours.
-
-
Detection of Demethylation:
-
Western Blotting: The reaction products are resolved by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K36me2, H3K36me1, and total H3 (as a loading control). A decrease in the H3K36me2 signal and a potential increase in H3K36me1 indicate demethylase activity.
-
Mass Spectrometry: For precise identification of demethylation products.
-
Radioactive Assay: If using a ¹⁴C-labeled methyl group on the substrate, activity can be measured by the release of formaldehyde.[5]
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic loci where KDM2B binds and to assess its impact on H3K36me2 levels at these sites in vivo.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KDM2B or H3K36me2 overnight.
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis:
Below is a diagram outlining a typical experimental workflow to assess the impact of KDM2B on a target gene.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM2A/B lysine demethylases and their alternative isoforms in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel KDM2B/SAV1 Signaling Pathway Promotes the Progression of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis [jci.org]
The Dual Role of KDM2B in Cellular Proliferation and Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a histone demethylase that plays a pivotal role in regulating fundamental cellular processes, including proliferation and senescence. As a member of the JmjC domain-containing family of proteins, KDM2B specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3). This epigenetic modification alters chromatin structure and gene expression, thereby influencing cell fate decisions.
Dysregulation of KDM2B has been implicated in various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. Its ability to modulate the expression of key cell cycle regulators and senescence-associated genes makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the function of KDM2B in cellular proliferation and senescence, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of KDM2B modulation on cellular proliferation, senescence, and the expression of key regulatory proteins.
Table 1: Effect of KDM2B Knockdown on Cellular Proliferation
| Cell Line | Assay | Outcome | Quantitative Change | Reference |
| Triple Negative Breast Cancer (TNBC) | CCK-8 Assay | Decreased cell viability | Statistically significant reduction in absorbance at 450 nm | [1] |
| Colorectal Cancer (HT-29, DLD-1) | CCK-8 Assay | Decreased cell viability | Statistically significant reduction in absorbance at 450 nm | [2] |
| Lung Squamous Cell Carcinoma | MTT Assay | Decreased cell viability | Statistically significant reduction in cell viability | [3] |
| Colorectal Cancer (HT-29, DLD-1) | Colony Formation | Reduced colony formation | Statistically significant reduction in the number of colonies | [2] |
| Lung Squamous Cell Carcinoma | Colony Formation | Reduced colony formation | Statistically significant reduction in colony forming ability | [3] |
Table 2: Effect of KDM2B Knockdown on Cellular Senescence
| Cell Line | Assay | Outcome | Quantitative Change | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | SA-β-gal Staining | Increased senescence | Marked increase in the number of SA-β-gal positive cells | [4] |
Table 3: Effect of KDM2B Modulation on the Expression of Cell Cycle and Senescence Regulators
| Target Gene/Protein | KDM2B Modulation | Cell Line | Method | Quantitative Change | Reference |
| p15INK4B | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |
| p15INK4B | Knockdown | MEFs | Western Blot | Marked upregulation of protein levels | [4] |
| p16INK4A | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |
| p16INK4A | Knockdown | MEFs | Western Blot | Marked upregulation of protein levels | [4] |
| p57KIP2 | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |
| EZH2 | Knockdown | Ovarian Cancer | RT-qPCR | 32.65% - 42.31% decrease in mRNA levels | [5] |
| EZH2 | Knockdown | Colorectal Cancer | Western Blot | Significant decrease in protein levels | [6] |
| Cyclin D1 | Knockdown | Colorectal Cancer | Western Blot | Significant decrease in protein levels | [2] |
| p21 | Knockdown | Colorectal Cancer | Western Blot | Significant increase in protein levels | [2] |
| p27 | Knockdown | Colorectal Cancer | Western Blot | Significant increase in protein levels | [2] |
Signaling Pathways
KDM2B exerts its effects on proliferation and senescence by modulating several key signaling pathways.
KDM2B in the Regulation of the INK4a/Arf Locus
KDM2B directly binds to the promoter of the CDKN2A (INK4a/Arf) and CDKN2B (INK4b) loci, which encode for the tumor suppressors p16INK4a, p19Arf (p14ARF in humans), and p15INK4b. By demethylating H3K36me2, KDM2B represses the transcription of these genes, leading to decreased levels of the corresponding proteins. These proteins are critical inhibitors of cyclin-dependent kinases (CDKs) 4 and 6, and their downregulation by KDM2B promotes cell cycle progression from G1 to S phase.
KDM2B and the PI3K/Akt/mTOR Pathway
KDM2B can activate the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival. The exact mechanism of this activation is still under investigation but may involve the regulation of upstream signaling components or the direct modulation of pathway members.
KDM2B and EZH2 Interplay
KDM2B and Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), exhibit a complex interplay. KDM2B can positively regulate the expression of EZH2. Both proteins are often co-expressed and cooperate to repress tumor suppressor genes, thereby promoting proliferation and inhibiting senescence.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chromatin Immunoprecipitation (ChIP)
This protocol describes a typical ChIP assay to investigate the binding of KDM2B to specific genomic regions.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Anti-KDM2B antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-KDM2B antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq).
Western Blotting
This protocol outlines the procedure for detecting the protein levels of KDM2B and its downstream targets.
Materials:
-
RIPA buffer with protease inhibitors
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-KDM2B, anti-p16, anti-EZH2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM2B upregulates histone methyltransferase EZH2 expression and contributes to the progression of ovarian cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of KDM2B and EZH2 in Regulating the Stemness in Colorectal Cancer Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of KDM2B Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 2B (KDM2B), also known as FBXL10, is a histone demethylase that plays a critical role in various cellular processes, including cell proliferation, differentiation, senescence, and apoptosis.[1] Overexpression of KDM2B has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of KDM2B inhibition, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the complex signaling pathways involved.
Introduction to KDM2B
KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3), and has also been identified as a histone H3 lysine 79 (H3K79) demethylase.[1][2] This enzymatic activity allows KDM2B to regulate gene expression, thereby influencing a wide array of cellular functions.
Upregulation of KDM2B has been observed in various malignancies, including lung squamous cell carcinoma, glioblastoma, breast cancer, and leukemia.[1][3] Its oncogenic roles are multifaceted, involving the promotion of cell cycle progression, inhibition of apoptosis, and maintenance of cancer stem cell self-renewal.[1] Consequently, the inhibition of KDM2B has emerged as a promising strategy for cancer therapy.
KDM2B in Signaling Pathways
KDM2B is a key regulator of several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of KDM2B inhibitors.
PI3K/Akt/mTOR Pathway
KDM2B has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival. Knockdown of KDM2B in lung squamous cell carcinoma cells leads to the inhibition of the PI3K/Akt/mTOR signaling cascade.[1]
Wnt/β-catenin Pathway
The role of KDM2B in the Wnt/β-catenin pathway is complex and appears to be context-dependent. Some studies suggest that KDM2B can inhibit the Wnt/β-catenin signaling pathway by inducing the degradation of β-catenin.[1][4] However, alternative isoforms of KDM2B have been shown to negatively regulate this pathway by binding to the promoters of Wnt target genes.[5]
p53 Pathway
KDM2B has been reported to inhibit the p53 tumor suppressor pathway, further contributing to its oncogenic potential.[4] By suppressing p53, KDM2B can facilitate uncontrolled cell proliferation and evasion of apoptosis.
Therapeutic Potential of KDM2B Inhibition
The central role of KDM2B in promoting cancer progression makes its inhibition a compelling therapeutic strategy. Preclinical studies have demonstrated that targeting KDM2B can lead to significant anti-tumor effects.
Effects of KDM2B Inhibition on Cancer Cells
-
Reduced Cell Proliferation and Viability: Knockdown of KDM2B has been shown to significantly reduce cell viability and the colony-forming ability of cancer cells.[1]
-
Induction of Apoptosis: Inhibition of KDM2B can induce apoptosis in cancer cells. For instance, silencing KDM2B in glioblastoma cells sensitizes them to TRAIL-induced apoptosis.[6]
-
Inhibition of Migration and Invasion: Targeting KDM2B can suppress the migratory and invasive potential of cancer cells.
-
Cell Cycle Arrest: Silencing of KDM2B can lead to cell cycle arrest, typically at the G0/G1 phase.[3]
-
Metabolic Reprogramming: KDM2B inhibition can affect cancer cell metabolism. For example, KDM2B knockdown in lung squamous cell carcinoma cells inhibits glycolysis by reducing the expression of key glycolytic enzymes like LDHA and GLUT1.[1]
KDM2B Inhibitors
While the development of specific KDM2B inhibitors is still in its early stages, several small molecules have been identified that target KDM2B and other histone demethylases.
| Inhibitor | Target(s) | IC50 | Reference |
| KDM2B-IN-4 | KDM2B | 1.12 nM | [7] |
| GSK-J4 | KDM6A/B | - | [8] |
| Compound (S,S)-6 | KDM2A/7A | - | [9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. GSK-J4 has been used in preclinical studies to inhibit KDM2B activity, demonstrating its potential as a tool compound.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function and inhibition of KDM2B.
siRNA-mediated Knockdown of KDM2B
This protocol is for the transient silencing of KDM2B expression in cultured cells.
Materials:
-
siRNA targeting KDM2B (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Appropriate cell culture medium
Procedure:
-
Seed cells in 6-well plates to achieve 60-80% confluency at the time of transfection.[10]
-
For each well, dilute KDM2B siRNA (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[10]
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis.
Western Blotting for KDM2B
This protocol is for detecting KDM2B protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KDM2B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-KDM2B antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions occupied by KDM2B.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-KDM2B antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA with formaldehyde in living cells.
-
Lyse cells and isolate nuclei.
-
Shear chromatin into small fragments.
-
Immunoprecipitate KDM2B-DNA complexes using a specific antibody.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of KDM2B inhibition on cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a KDM2B inhibitor or vehicle control.
-
After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Add solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Future Directions and Clinical Outlook
The inhibition of KDM2B represents a promising avenue for cancer therapy. While the development of highly specific and potent KDM2B inhibitors is ongoing, the preclinical data strongly support its potential as a therapeutic target. As of late 2025, there are no publicly disclosed clinical trials specifically targeting KDM2B. However, inhibitors of other histone demethylases, such as KDM1A, are currently in clinical trials for various cancers.[9] The advancement of these related compounds may pave the way for the clinical development of KDM2B inhibitors in the near future.
Future research should focus on:
-
Developing novel, highly selective KDM2B inhibitors.
-
Elucidating the precise mechanisms by which KDM2B contributes to tumorigenesis in different cancer types.
-
Identifying predictive biomarkers to select patients who are most likely to respond to KDM2B-targeted therapies.
-
Investigating the potential of combination therapies, where KDM2B inhibitors are used in conjunction with existing chemotherapeutic agents or other targeted therapies.
References
- 1. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rockland.com [rockland.com]
- 6. scholar.harvard.edu [scholar.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KDM2B promotes cell viability by enhancing DNA damage response in canine hemangiosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
The Linchpin: KDM2B's Pivotal Role in Targeting Polycomb Repressive Complex 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing and cellular differentiation, relies on precise targeting to specific genomic loci to exert its function. A growing body of evidence has identified the histone demethylase KDM2B (also known as FBXL10) as a critical factor in guiding a variant PRC1 complex to chromatin. This technical guide delves into the core mechanisms of KDM2B-mediated PRC1 recruitment, its composition, downstream effects on histone modifications, and the experimental methodologies used to elucidate these processes. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document provides a comprehensive resource for professionals in the fields of molecular biology, epigenetics, and drug development.
Introduction: The Enigma of PRC1 Targeting
The Polycomb group (PcG) proteins are essential epigenetic silencers that play crucial roles in maintaining cell identity, embryonic development, and stem cell pluripotency. They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2. While PRC2 is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), PRC1 catalyzes the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a mark associated with transcriptional repression.[1][2] A fundamental question in the field has been how these complexes are specifically recruited to their target genes. While the canonical model involves the recognition of H3K27me3 by components of the PRC1 complex, an alternative, H3K27me3-independent mechanism has been uncovered, with KDM2B at its heart.
KDM2B: A Bridge Between DNA and PRC1
KDM2B serves as a direct link between the DNA sequence and the PRC1 machinery. This function is primarily mediated by its distinct protein domains, which allow it to recognize specific genomic features and interact with PRC1 components.
Recognition of CpG Islands via the ZF-CxxC Domain
KDM2B possesses a ZF-CxxC domain, a specialized zinc finger motif that specifically recognizes and binds to non-methylated CpG dinucleotides.[1][3][4] These CpG islands (CGIs) are short stretches of DNA with a high frequency of CpG sites and are often located at the promoters of genes, including many developmental regulators that are targets of Polycomb silencing.[3][5] The ability of KDM2B to bind to these non-methylated CGIs is a crucial first step in the recruitment of PRC1.[4] Importantly, this DNA binding activity is independent of its histone demethylase function.[3][6]
Recruitment of a Variant PRC1 Complex (PRC1.1)
Upon binding to CGIs, KDM2B acts as a scaffold to recruit a specific variant of the PRC1 complex, often referred to as PRC1.1.[6][7] This non-canonical PRC1 complex is characterized by the presence of specific subunits that distinguish it from the canonical, H3K27me3-dependent PRC1. The interaction between KDM2B and the PRC1.1 complex is mediated through protein-protein interactions involving the F-box and Leucine-Rich Repeat (LRR) domains of KDM2B.[7][8]
The core components of the KDM2B-associated PRC1.1 complex include:
-
RING1B: The catalytic subunit responsible for the E3 ubiquitin ligase activity that mono-ubiquitylates H2AK119.[1][4]
-
PCGF1: A Polycomb group RING finger protein that is a defining component of the PRC1.1 complex.[4][7]
-
BCOR and BCORL1: BCL6 corepressors that contribute to the repressive function of the complex.[6][7]
-
RYBP and YAF2: RING1 and YY1 binding protein and its homolog, which are thought to enhance the catalytic activity of RING1B and are mutually exclusive with the CBX proteins found in canonical PRC1.[4]
-
SKP1: S-phase kinase-associated protein 1, which interacts with the F-box domain of KDM2B.[6][7]
This intricate assembly at CpG islands positions the catalytic activity of PRC1.1 to modify the local chromatin environment.
Functional Consequences of KDM2B-Mediated PRC1 Recruitment
The recruitment of the PRC1.1 complex by KDM2B has profound effects on chromatin structure and gene expression.
Catalysis of H2AK119ub1
The primary enzymatic output of the recruited PRC1.1 complex is the mono-ubiquitylation of histone H2A on lysine 119 (H2AK119ub1).[1][2] This histone modification is a hallmark of Polycomb-mediated gene silencing. The deposition of H2AK119ub1 is thought to contribute to transcriptional repression through several mechanisms, including the inhibition of transcription initiation and elongation, and by serving as a platform for the recruitment of other repressive factors. Depletion of KDM2B leads to a reduction in H2AK119ub1 levels at its target genes.[1]
Gene Repression
By establishing a repressive chromatin environment marked by H2AK119ub1, the KDM2B-PRC1.1 complex effectively silences the expression of its target genes.[3][5] These targets are often developmental regulators and lineage-specific genes that need to be kept in a repressed state to maintain cellular identity.[9] Knockdown of KDM2B results in the de-repression of a subset of these Polycomb target genes.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the KDM2B-PRC1 interaction.
Table 1: Components of the KDM2B-Associated Variant PRC1 Complex
| Component | Function/Role in Complex | Reference |
| KDM2B | Recognizes non-methylated CpG islands; recruits PRC1.1 | [1][5] |
| RING1B | E3 ubiquitin ligase; catalyzes H2AK119ub1 | [1][4] |
| PCGF1 | Core PRC1.1 component; interacts with KDM2B | [4][7] |
| BCOR/BCORL1 | Corepressors; part of the PRC1.1 complex | [6][7] |
| RYBP/YAF2 | Enhance RING1B activity; mutually exclusive with CBX | [4] |
| SKP1 | Interacts with the F-box domain of KDM2B | [6][7] |
Table 2: Impact of KDM2B Depletion on PRC1 Function
| Parameter | Observation | Quantitative Finding | Reference |
| RING1B Occupancy | Reduction in RING1B binding at KDM2B target sites | Genome-wide RING1B occupancy at KDM2B-bound sites is reduced by ~63% upon Kdm2b knockdown. | [9] |
| H2AK119ub1 Levels | Decreased levels of H2A mono-ubiquitylation | Depletion of KDM2B leads to a noticeable reduction in global and locus-specific H2AK119ub1. | [1] |
| Gene Expression | Upregulation of a subset of Polycomb target genes | Knockdown of KDM2B results in the derepression of specific lineage-specific genes. | [1][9] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the KDM2B-PRC1 axis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of KDM2B and PRC1 components.[11][12]
Protocol:
-
Cell Cross-linking: Cells (e.g., mouse embryonic stem cells) are treated with formaldehyde to cross-link proteins to DNA. For KDM2B and RING1B ChIP, a dual cross-linking step with EGS followed by formaldehyde can improve efficiency.[1][4]
-
Chromatin Preparation: Nuclei are isolated and the chromatin is sheared into fragments of 200-500 bp using sonication.[12]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-KDM2B or anti-RING1B) overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[12]
-
Washing: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome, and peaks are called to identify regions of protein enrichment.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between KDM2B and components of the PRC1 complex in vivo.[13]
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the "bait" protein (e.g., KDM2B). The antibody-bait protein complexes, along with any interacting "prey" proteins, are captured on protein A/G beads.
-
Washing: The beads are washed to remove non-specific proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the expected interacting proteins (e.g., RING1B, PCGF1) to confirm their presence in the immunoprecipitated complex.
In Vitro Histone Demethylase Assay
This assay is used to measure the enzymatic activity of KDM2B on its histone substrate, H3K36me2.[14][15][16][17]
Protocol:
-
Recombinant Protein Purification: Recombinant KDM2B protein is expressed and purified.
-
Substrate Preparation: Histone octamers or peptides containing the H3K36me2 modification are prepared.
-
Demethylation Reaction: The recombinant KDM2B is incubated with the histone substrate in a reaction buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate).
-
Detection of Demethylation: The removal of the methyl group can be detected by various methods:
-
Western Blot: Using an antibody specific for the demethylated product (H3K36me1 or H3K36me0).
-
Mass Spectrometry: To directly measure the change in mass of the histone peptide.
-
Radioactive Assay: Using a radiolabeled methyl donor during the methylation of the substrate and measuring the release of radioactivity.
-
Coupled Enzyme Assay: Measuring the production of succinate, a byproduct of the demethylation reaction.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the key interactions and workflows described in this guide.
Caption: KDM2B-mediated recruitment of PRC1.1 to CpG islands.
Caption: Experimental workflow for ChIP-sequencing.
Caption: Composition of canonical vs. variant PRC1 complexes.
Conclusion and Future Directions
KDM2B has emerged as a central player in a non-canonical PRC1 targeting pathway, providing a direct link between the recognition of unmethylated CpG islands and Polycomb-mediated gene silencing. Its role as a recruitment factor for the PRC1.1 complex highlights a crucial layer of regulation within the Polycomb system. Understanding the intricacies of this interaction is vital for deciphering the mechanisms that govern cell fate decisions and how their dysregulation can lead to diseases such as cancer.
Future research will likely focus on several key areas. Elucidating the precise structural basis of the interaction between KDM2B and the PRC1.1 complex will provide valuable insights for the design of targeted therapeutics. Furthermore, investigating the interplay between the KDM2B-PRC1.1 pathway and other epigenetic regulatory mechanisms will be essential for a holistic understanding of gene regulation. Finally, exploring the context-dependent roles of this pathway in different cell types and disease states will undoubtedly open new avenues for therapeutic intervention. This technical guide serves as a foundational resource for researchers and clinicians working to unravel the complexities of the Polycomb repressive system and its implications for human health.
References
- 1. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peer review in KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 11. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epigentek.com [epigentek.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
KDM2B-IN-3: A Technical Examination of its Impact on Cancer Cell Line Proliferation
For Researchers, Scientists, and Drug Development Professionals
Foreword
The histone lysine demethylase KDM2B has emerged as a significant player in the epigenetic landscape of cancer. Its overexpression is correlated with poor prognosis in several malignancies, making it a compelling target for therapeutic intervention. This document provides a detailed technical overview of KDM2B-IN-3, a potent inhibitor of KDM2B, and its effects on the growth of cancer cell lines. The information presented herein is curated from patent literature and scientific publications to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to KDM2B and its Role in Cancer
KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that specifically removes methyl groups from lysine residues on histone tails, primarily targeting H3K4me3 and H3K36me2. These epigenetic modifications play a crucial role in regulating gene expression. In the context of cancer, KDM2B has been shown to act as an oncogene, promoting cell proliferation, inhibiting apoptosis, and contributing to the maintenance of cancer stem cells. Its dysregulation has been implicated in a variety of cancers, including glioma, breast cancer, lung cancer, and leukemia. The inhibition of KDM2B, therefore, represents a promising strategy for cancer therapy.
This compound: A Novel Inhibitor
This compound is a small molecule inhibitor of KDM2B, identified as compound 183c in patent WO2016112284A1.[1] It belongs to a class of (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives developed for the treatment of cancer.[1] While specific quantitative data for this compound's effect on cancer cell line growth is not publicly available in peer-reviewed literature, the patent discloses the methodology for assessing the inhibitory activity of this class of compounds.
Impact on Cancer Cell Line Growth: An Overview
Given that this compound is a direct inhibitor of the KDM2B protein, its effects on cancer cell line growth are expected to mirror those observed upon KDM2B knockdown or silencing. Numerous studies have demonstrated that the genetic depletion of KDM2B in cancer cells leads to a significant reduction in cell proliferation and viability. This is often accompanied by cell cycle arrest, typically at the G0/G1 phase, and an induction of apoptosis.
The underlying mechanism for this anti-proliferative effect involves the upregulation of tumor suppressor genes that are normally repressed by KDM2B. For instance, silencing of KDM2B has been shown to increase the expression of cell cycle inhibitors like p15INK4B, p16INK4A, and p57KIP2.[2]
Quantitative Data on KDM2B Inhibition
While specific data for this compound is not available, the patent WO2016112284A1 provides IC50 values for analogous compounds, demonstrating the potency of this chemical series. The patent defines an inhibitor as a compound with an IC50 or binding constant of less than approximately 50 μM, with preferred compounds having IC50 values less than 1 μM, 500 nM, 100 nM, or even 10 nM.[1] This indicates that compounds from this series, including by extension this compound, are highly potent inhibitors of KDM2B.
For a related compound from the same patent, KDM2B-IN-4 (compound 182b), an IC50 of 1.12 nM has been reported by commercial vendors, highlighting the high potency of this class of inhibitors.
Table 1: Representative Inhibitory Potency of KDM2B Inhibitors from Patent WO2016112284A1
| Compound Class | Target | Potency Metric | Representative Value |
| (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | KDM2B | IC50 | < 10 nM - < 50 µM[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of KDM2B inhibitors like this compound on cancer cell lines, based on descriptions in patent WO2016112284A1 and common laboratory practices.
In Vitro KDM2B Enzyme Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the demethylase activity of the KDM2B enzyme.
Protocol:
-
Reagents and Materials:
-
Full-length recombinant KDM2B enzyme.
-
Biotinylated H3K36me2 peptide substrate.
-
Alpha-ketoglutarate (α-KG), a co-substrate.
-
Ferrous iron (Fe2+), a cofactor.
-
Ascorbate.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents.
-
384-well assay plates.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the KDM2B enzyme, biotinylated peptide substrate, α-KG, and Fe2+ in an appropriate assay buffer.
-
Add the test compound at a range of concentrations to the wells of the 384-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a controlled temperature for a specific duration to allow for the demethylation reaction to occur.
-
Stop the reaction.
-
Add the TR-FRET detection reagents, which typically include a europium-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore.
-
Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of demethylated product.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cancer Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Lines and Culture:
-
Select appropriate cancer cell lines (e.g., A431, SKBR3).[3]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add [3H]-thymidine to each well and incubate for an additional period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated [3H]-thymidine.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in [3H]-thymidine incorporation.
-
Signaling Pathways and Logical Relationships
The inhibition of KDM2B by this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell growth and survival.
References
- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 2. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]
Preliminary studies on Kdm2B-IN-3 in animal models
An in-depth analysis of publicly available scientific literature and databases did not yield specific information on a compound designated "Kdm2B-IN-3." Therefore, this technical guide will focus on the general framework for preliminary in vivo studies of KDM2B inhibitors, drawing upon the established roles of the KDM2B protein in animal models and the effects of its genetic knockdown. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel KDM2B-targeting therapeutic agents.
Introduction to KDM2B as a Therapeutic Target
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a histone demethylase that primarily removes methyl groups from H3K36me2 and H3K4me3.[1] It is a multifaceted protein implicated in a variety of cellular processes, including cell cycle regulation, senescence, differentiation, and apoptosis.[1] KDM2B is frequently overexpressed in various cancers, such as pancreatic, gastric, and lung cancers, where it often correlates with poor prognosis.[1][2] Its oncogenic functions are mediated through the repression of tumor suppressor genes like the Ink4a/Arf locus and the activation of pro-proliferative signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2]
Given its critical role in tumor progression and maintenance, KDM2B has emerged as a promising therapeutic target. The development of small molecule inhibitors against KDM2B is an active area of research. Preclinical evaluation of these inhibitors in animal models is a crucial step in their development pipeline.
Pharmacokinetic Profiling of KDM2B Inhibitors
A comprehensive understanding of the pharmacokinetic (PK) properties of a KDM2B inhibitor is essential for designing efficacious and safe in vivo studies. The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 or BALB/c mice (6-8 weeks old).
-
Compound Administration:
-
Intravenous (IV) Bolus: 2 mg/kg administered via the tail vein.
-
Oral Gavage (PO): 10 mg/kg administered using a gavage needle.
-
-
Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Data Presentation: Representative Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | 1500 | 800 |
| AUClast (hng/mL) | 3200 | 4500 |
| AUCinf (hng/mL) | 3250 | 4600 |
| t1/2 (h) | 3.5 | 4.2 |
| Cl (mL/min/kg) | 10.2 | - |
| Vss (L/kg) | 3.1 | - |
| Bioavailability (%) | - | 28.4 |
| Note: The data presented in this table is hypothetical and serves as an example of how to structure pharmacokinetic results for a KDM2B inhibitor. |
In Vivo Efficacy Studies
Efficacy studies in relevant animal models are critical to demonstrate the anti-tumor activity of a KDM2B inhibitor. Based on the literature, KDM2B knockdown has been shown to suppress tumor growth in xenograft models of lung and pancreatic cancer.[2]
Experimental Protocol: Xenograft Tumor Model
-
Cell Lines: Human cancer cell lines with high KDM2B expression, such as SK-MES-1 (lung squamous cell carcinoma) or Panc-1 (pancreatic cancer).
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old).
-
Tumor Implantation: 5 x 106 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), mice are randomized into vehicle control and treatment groups.
-
Dosing Regimen: The KDM2B inhibitor is administered at various doses (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic and histological analysis.
-
-
Pharmacodynamic (PD) Analysis: Tumor tissues are analyzed for target engagement, such as changes in H3K36me2 levels or modulation of downstream signaling pathways (e.g., p-AKT).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm3) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.15 |
| KDM2B Inhibitor | 10 | 980 ± 120 | 21.6 | 0.95 ± 0.12 |
| KDM2B Inhibitor | 30 | 650 ± 90 | 48.0 | 0.62 ± 0.08 |
| KDM2B Inhibitor | 100 | 300 ± 50 | 76.0 | 0.28 ± 0.05 |
| Note: The data presented in this table is hypothetical and illustrates a dose-dependent anti-tumor effect of a KDM2B inhibitor. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the mechanism of action and the study approach.
KDM2B-Regulated Signaling Pathway
The following diagram illustrates the role of KDM2B in promoting cell proliferation and inhibiting autophagy through the PI3K/Akt/mTOR pathway, a mechanism that has been observed in lung squamous cell carcinoma.[2]
Caption: KDM2B activates the PI3K/Akt/mTOR pathway, promoting proliferation and inhibiting autophagy.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for a preclinical xenograft study to evaluate a KDM2B inhibitor.
Caption: Workflow of a typical xenograft study for a KDM2B inhibitor.
Preliminary Toxicology Assessment
Concurrent with efficacy studies, preliminary toxicology evaluation in animal models is necessary to establish a safety profile for the KDM2B inhibitor.
Experimental Protocol: Acute Toxicology in Rodents
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Dosing: A single administration of the inhibitor at escalating doses. A maximum tolerated dose (MTD) study is often performed.
-
Observations:
-
Clinical Signs: Animals are observed for any signs of toxicity, such as changes in behavior, appearance, or activity, for up to 14 days.
-
Body Weight: Monitored throughout the study.
-
Gross Necropsy: At the end of the study, animals are euthanized, and a macroscopic examination of organs is performed.
-
Histopathology: Key organs (e.g., liver, kidney, heart, lung, spleen) are collected for microscopic examination.
-
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis.
Data Presentation: Summary of Toxicological Findings
| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Key Necropsy/Histopathology Findings |
| 100 | No observable adverse effects | +5% | No significant findings |
| 300 | Mild lethargy for 4 hours post-dose | +2% | No significant findings |
| 1000 | Severe lethargy, piloerection, 1/5 mortality | -8% | Mild hepatocellular vacuolation |
| Note: This table provides a hypothetical summary of acute toxicology findings. |
Conclusion
The preclinical in vivo evaluation of KDM2B inhibitors requires a systematic approach encompassing pharmacokinetics, efficacy, and toxicology. The experimental designs and data presentation formats outlined in this guide provide a robust framework for assessing the therapeutic potential of novel KDM2B-targeting agents. While specific data for "this compound" is not publicly available, the principles and methodologies described herein are broadly applicable to the development of any inhibitor targeting this important oncogenic protein. Future studies should aim to further elucidate the in vivo mechanisms of action and establish a clear therapeutic window for this class of inhibitors.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
KDM2B as a potential drug target in oncology
An In-depth Technical Guide to KDM2B as a Potential Drug Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, has emerged as a critical epigenetic regulator with a multifaceted role in cancer biology. As a histone demethylase, KDM2B primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] Its dysregulation is implicated in the pathogenesis of numerous malignancies, including hematological cancers and solid tumors. KDM2B influences fundamental cellular processes such as proliferation, senescence, apoptosis, differentiation, and metastasis.[3] Its frequent overexpression in various cancers and association with poor patient prognosis underscore its potential as a promising therapeutic target.[2][4] This technical guide provides a comprehensive overview of KDM2B's role in oncology, its associated signaling pathways, quantitative data on its expression and the effects of its inhibition, detailed experimental protocols for its study, and its promise as a druggable target.
The Role of KDM2B in Cancer
KDM2B functions as a key epigenetic modulator that can act as both an oncogene and, in some contexts, a tumor suppressor. Its primary role in cancer is linked to its ability to alter the chromatin landscape, leading to changes in gene expression that favor tumor growth and survival.
1.1. Overexpression and Prognostic Significance
Elevated expression of KDM2B has been documented in a wide array of cancers, where it often correlates with advanced tumor grade and poor patient outcomes.[2][4] Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant KDM2B overexpression in several cancer types.[2][5]
| Cancer Type | KDM2B Expression Status | Prognostic Correlation | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Markedly increased; correlates with tumor grade and stage. | High expression associated with poorly differentiated and invasive cancers. | [2] |
| Gastric Cancer | Commonly expressed. | Poor prognostic factor in both intestinal and diffuse Lauren types. | [2] |
| Acute Myeloid Leukemia (AML) | Overexpressed. | Low expression of KDM2B and EZH2 correlated with more aggressive disease in a meta-analysis. | [2][5] |
| Acute Lymphoblastic Leukemia (ALL) | High levels observed. | Knockdown decreases cell growth and metastasis in mouse models. | [2] |
| Triple-Negative Breast Cancer (TNBC) | Highly expressed. | Associated with a poor prognosis. | [6] |
| Glioblastoma (GBM) | Overexpressed. | High expression associated with lower survival rates. | [4][7] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated in tumor tissues and cell lines. | Knockdown inhibits tumor growth. | |
| Ovarian Cancer | High levels found; positively correlated with pathological grades. | Knockdown inhibits cell growth and migration. | [2] |
1.2. Key Oncogenic Functions
KDM2B contributes to tumorigenesis through several key mechanisms:
-
Promotion of Cell Proliferation and Evasion of Senescence: KDM2B can repress the transcription of cell cycle inhibitors, such as those in the Ink4a/Arf/Ink4b locus (e.g., p15INK4B, p16INK4A), thereby promoting cell cycle progression.[2][6] This function is often mediated by its demethylase activity and its interaction with Polycomb Repressive Complex 2 (PRC2) components like EZH2.[2]
-
Inhibition of Apoptosis: KDM2B has been shown to suppress apoptosis, in part by repressing the c-Fos/c-FLIP pathway.[2] Silencing KDM2B in glioblastoma cells enhances their sensitivity to TRAIL-induced apoptosis.[7]
-
Induction of Metastasis and Angiogenesis: KDM2B can promote cell migration by directly targeting migration-associated genes.[2] In glioblastoma xenografts, loss of KDM2B was associated with reduced angiogenic capacity.[7]
-
Maintenance of Cancer Stem Cells: KDM2B is crucial for the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and chemoresistance.[2]
Molecular Mechanisms and Signaling Pathways
KDM2B exerts its effects through its enzymatic activity and its role as a scaffold in larger protein complexes, thereby influencing major signaling pathways.
2.1. Histone Demethylase Activity and PRC1 Recruitment
KDM2B contains a JmjC domain responsible for its demethylase activity against H3K36me2 and H3K4me3.[1] It also possesses a CxxC zinc-finger domain that specifically recognizes and binds to unmethylated CpG islands, which are prevalent in gene promoter regions. This binding allows KDM2B to recruit a non-canonical Polycomb Repressive Complex 1 (PRC1.1) to these sites, leading to gene silencing.
Caption: KDM2B binds to CpG islands via its CxxC domain and recruits the PRC1.1 complex to silence target genes.
2.2. Regulation of Major Oncogenic Pathways
KDM2B is a hub for multiple signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: KDM2B can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. In nasopharyngeal carcinoma, KDM2B promotes progression by activating this pathway.[2] Conversely, KDM2B knockdown in lung and gastric cancer cells leads to the inhibition of PI3K/Akt/mTOR signaling.[2]
-
p53 Pathway: KDM2B can inhibit the p53 tumor suppressor pathway.[2] Gene-expression profiling in T-ALL cell lines showed that KDM2B knockdown leads to the upregulation of p53 pathway components.[2]
-
Wnt/β-catenin Pathway: KDM2B has been shown to inhibit the Wnt/β-catenin pathway by inducing the degradation of β-catenin in the nucleus.[8]
-
MYC and EZH2: KDM2B can regulate the expression of the oncogene MYC and the histone methyltransferase EZH2. In pancreatic cancer, KDM2B activates MYC expression, while in T-ALL, its knockdown decreases both MYC and EZH2-dependent pathways.[2][9]
Caption: KDM2B modulates key oncogenic and tumor suppressor signaling pathways in cancer.
KDM2B as a Druggable Target
The oncogenic roles of KDM2B make it an attractive target for therapeutic intervention. The reversible nature of histone methylation provides a strong rationale for developing small molecule inhibitors against histone demethylases.
3.1. Effects of KDM2B Inhibition
Preclinical studies have demonstrated that targeting KDM2B can effectively inhibit cancer cell growth and survival.
| Effect of KDM2B Knockdown/Inhibition | Cancer Model | Quantitative Outcome | Reference |
| Inhibition of Cell Proliferation | Pancreatic Cancer Cell Lines (e.g., MiaPaca) | Dramatic attenuation of cell proliferation. | [9] |
| Blockade of Tumor Formation | Pancreatic Cancer Xenografts | Effectively blocked xenograft tumor formation. | [9] |
| Induction of Gene Expression | Pancreatic Cancer Cell Lines | 34% of genes co-bound by KDM2B-EZH2 were induced upon KDM2B knockdown. | [9] |
| Enhanced Sensitivity to Apoptosis | Glioblastoma (GBM) Cells | Significantly enhanced TRAIL sensitivity and activation of caspases. | [7] |
| Reduced Cell Viability | Lung Squamous Cell Carcinoma (LUSC) | Knockdown reduced cell viability and colony-forming ability. | |
| Inhibition of Cell Cycle Progression | Triple-Negative Breast Cancer (TNBC) | Knockdown caused cell cycle arrest in the G0/G1 phase. | [6] |
3.2. Development of KDM2B Inhibitors
The development of specific and potent KDM2B inhibitors is an active area of research, though challenges remain due to the structural similarity among JmjC domain-containing demethylases.[2][10]
-
Pyridine Derivatives: Quanticel Pharmaceuticals (acquired by Celgene) has patented a series of pyridine derivatives as inhibitors of KDM2B, among other histone demethylases.[2][11]
-
1,7-Naphthyridones: This class of compounds has shown high selectivity for KDM5 isoforms over KDM2B, highlighting the challenges in achieving specificity.[12]
-
Potent Preclinical Inhibitors: A highly potent KDM2B inhibitor, KDM2B-IN-4, has been identified with an IC50 of 1.12 nM, demonstrating the feasibility of developing potent molecules for research and potential therapeutic use.[13]
| Inhibitor Class / Compound | Target(s) | Potency (IC50) | Development Stage | Reference |
| Pyridine Derivatives | KDM2B, KDM5A/B, KDM4C | Not disclosed | Preclinical (Patented) | [2][11] |
| KDM2B-IN-4 | KDM2B | 1.12 nM | Preclinical (Research Compound) | [13] |
| (S,S)-6 | KDM2A/7A | >75-fold selectivity vs. other KDMs | Preclinical | [10] |
Key Experimental Protocols
Studying the function of KDM2B and the efficacy of its inhibitors requires a range of molecular and cellular biology techniques.
4.1. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA regions to which KDM2B binds.
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Protocol:
-
Cross-linking: Grow cells (2-5 x 107) in a 150 mm dish. Replace the medium and add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10-30 minutes. Quench the reaction by adding glycine.[14][15]
-
Cell Lysis: Wash cells with ice-cold PBS. Scrape cells and prepare nuclei by dounce homogenization in a swelling buffer. Lyse the nuclei in a sonication buffer containing 0.1% SDS.[14][15]
-
Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments of 200-700 bp. Centrifuge to pellet debris and collect the soluble chromatin supernatant.[16]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin (saving some as "input" control) with an anti-KDM2B antibody (typically 2-4 µg) overnight at 4°C. Add equilibrated Protein A/G beads and incubate for another 2-4 hours.[14]
-
Washes: Pellet the beads and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[14]
-
Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[15]
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a column-based kit.[14][17]
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to putative KDM2B target genes or by next-generation sequencing (ChIP-seq).[16]
4.2. Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of KDM2B and its target genes following knockdown or inhibitor treatment.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol). Treat with DNase I to remove any contaminating genomic DNA.[18][19]
-
RNA Quantification: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase (e.g., M-MLV), random primers or oligo(dT), and dNTPs.[18]
-
Quantitative PCR (qPCR):
-
Prepare a master mix containing a fluorescent dye (e.g., SYBR Green or EvaGreen), forward and reverse primers for the gene of interest, and RNase-free water.[18]
-
Add diluted cDNA to the master mix in a qPCR plate. Run samples in duplicate or triplicate.
-
Perform the qPCR reaction in a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[18]
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).[20]
4.3. MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation after treatment with a KDM2B inhibitor.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 103 to 1 x 105 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the KDM2B inhibitor. Add the compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Incubate the plate overnight in the incubator or for 15 minutes on an orbital shaker.[22] Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus the inhibitor concentration to determine the IC50 value.[22]
Conclusion and Future Directions
KDM2B stands as a compelling target in oncology due to its clear involvement in driving key cancer phenotypes across a broad range of malignancies. Its role as an epigenetic reader and eraser that integrates with major oncogenic signaling pathways places it at a critical node in the cancer cell's regulatory network. While the development of specific KDM2B inhibitors is still in its early stages, the identification of potent preclinical compounds is highly encouraging.
Future research should focus on:
-
Developing Highly Selective Inhibitors: Overcoming the challenge of specificity among JmjC histone demethylases is crucial for clinical translation.
-
Identifying Biomarkers: Discovering biomarkers that predict sensitivity to KDM2B inhibition will be essential for patient stratification in future clinical trials.
-
Exploring Combination Therapies: Investigating the synergistic effects of KDM2B inhibitors with existing chemotherapies, targeted agents, or immunotherapies could unlock new treatment paradigms.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. KDM2B overexpression correlates with poor prognosis and regulates glioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of KDM2B in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. JCI - KDM2B promotes pancreatic cancer via Polycomb-dependent and -independent transcriptional programs [jci.org]
- 10. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting histone methyltransferases and demethylases in clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. rockland.com [rockland.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KG [thermofisher.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. goldbio.com [goldbio.com]
- 20. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chondrex.com [chondrex.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Kdm2B-IN-3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Kdm2B-IN-3, a potent inhibitor of the histone demethylase KDM2B, in various in vitro assays. The provided information is intended to assist in the design and execution of experiments aimed at investigating the biological role of KDM2B and the therapeutic potential of its inhibition.
Introduction to KDM2B
KDM2B, also known as FBXL10 or JHDM1B, is a histone lysine demethylase that specifically removes methyl groups from di- and tri-methylated lysine 36 of histone H3 (H3K36me2/3) and tri-methylated lysine 4 of histone H3 (H3K4me3).[1] It is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[2][3] KDM2B plays a crucial role in various cellular processes, including cell proliferation, differentiation, senescence, and is implicated in the development of several cancers.[1][4]
This compound: A Specific Inhibitor
This compound is a small molecule inhibitor of KDM2B, identified from patent WO2016112284A1 (compound 183c).[5] While specific biochemical and cellular IC50 values for this compound are not publicly available, data from structurally related and functionally similar KDM2B inhibitors can provide guidance on effective concentration ranges for in vitro studies.
Quantitative Data for KDM2B Inhibitors
The following table summarizes the in vitro potency of other known KDM2B inhibitors, which can be used as a reference for determining the starting concentration range for this compound.
| Compound Name | Assay Type | Target | IC50 | Reference |
| KDM2B-IN-2 | TR-FRET Assay | KDM2B | 0.021 µM | [6] |
| KDM2B-IN-4 | Biochemical Assay | KDM2B | 1.12 nM | [7] |
| KDM2/7-IN-1 (TC-E 5002) | Biochemical Assay | KDM2A | 6.8 µM | [8] |
| KDM7A | 0.2 µM | [8] | ||
| KDM7B | 1.2 µM | [8] | ||
| (S,S)-6 | AlphaScreen Assay | KDM2A | 0.16 µM | [9] |
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and cell type. A starting concentration range of 0.01 µM to 10 µM is suggested.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylase activity of KDM2B and the inhibitory effect of this compound.
Materials:
-
Recombinant human KDM2B enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K36me3)
-
Europium-labeled anti-histone antibody (e.g., anti-H3K36me2)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in assay buffer to the desired final concentrations.
-
Add this compound dilutions to the assay plate. Include a DMSO-only control (no inhibitor) and a control without enzyme (background).
-
Add the KDM2B enzyme to all wells except the background control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated H3K36me3 peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a detection mix containing the Europium-labeled anti-H3K36me2 antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm/620 nm) and determine the IC50 value of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to KDM2B in a cellular context.
Materials:
-
Cultured cells expressing KDM2B
-
This compound (dissolved in DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-KDM2B antibody
Procedure:
-
Treat cultured cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-KDM2B antibody.
-
Quantify the band intensities to determine the melting curve of KDM2B in the presence and absence of the inhibitor. An increase in the melting temperature indicates target engagement.
Western Blot Analysis of Histone Methylation
This protocol assesses the effect of this compound on global H3K36me2/3 levels in cells.
Materials:
-
Cultured cells
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Histone extraction buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-H3K36me2, anti-H3K36me3, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for 24-72 hours.
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K36me2, H3K36me3, and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities and normalize the levels of H3K36me2/me3 to total H3 to determine the effect of the inhibitor.
Signaling Pathways and Experimental Workflows
KDM2B Signaling Pathway
KDM2B is involved in multiple signaling pathways that regulate cell proliferation, migration, and gene expression. It can be recruited to CpG islands to repress the expression of target genes, often in conjunction with Polycomb Repressive Complex 1 (PRC1).[1][10] KDM2B has also been shown to activate the FAK/PI3K signaling pathway, promoting tumor cell motility.[11]
Caption: KDM2B signaling pathways in gene regulation and cell motility.
Experimental Workflow for In Vitro KDM2B Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in vitro.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Kdm2B-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Kdm2B-IN-3, a potent inhibitor of the histone demethylase KDM2B, in Chromatin Immunoprecipitation (ChIP) experiments. This document is intended to guide researchers in investigating the role of KDM2B in chromatin biology and its potential as a therapeutic target.
Introduction
KDM2B (also known as FBXL10 or JHDM1B) is a histone lysine demethylase that plays a crucial role in transcriptional regulation, cell proliferation, senescence, and cancer development.[1][2] It primarily removes methyl groups from histone H3 at lysine 36 dimethylation (H3K36me2), histone H3 at lysine 4 trimethylation (H3K4me3), and histone H3 at lysine 79 di- and trimethylation (H3K79me2/3).[1][3] By altering these histone marks, KDM2B influences chromatin structure and gene expression. KDM2B is also a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), which it recruits to CpG islands, leading to gene silencing.[4]
This compound is a specific inhibitor of KDM2B, offering a valuable tool for studying its function.[5] By treating cells with this compound, researchers can investigate the genome-wide consequences of KDM2B inhibition on histone methylation patterns and gene expression. Combining this compound treatment with ChIP-seq allows for the precise mapping of changes in histone modifications at KDM2B target genes.
KDM2B Signaling and Mechanism of Action
KDM2B functions at the crossroads of several key cellular pathways. Its primary role is to alter the epigenetic landscape, thereby influencing gene expression programs that control cell fate.
-
Direct Histone Demethylation: KDM2B's JmjC domain catalyzes the removal of methyl groups from H3K36me2, H3K4me3, and H3K79me2/3.[1][3] The demethylation of H3K4me3 and H3K79me2/3, generally associated with active transcription, leads to transcriptional repression. The removal of H3K36me2 can also contribute to gene silencing.
-
Polycomb Repressive Complex 1.1 (PRC1.1) Recruitment: KDM2B contains a CxxC zinc finger domain that recognizes and binds to unmethylated CpG islands, which are often located in gene promoter regions.[2][4] This binding facilitates the recruitment of the PRC1.1 complex, which then catalyzes the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a mark associated with gene repression.[4]
-
Interaction with Other Signaling Pathways: KDM2B has been shown to influence signaling pathways critical for cancer progression, such as the PI3K/Akt/mTOR and FAK pathways.[6] Inhibition of KDM2B can lead to decreased cell migration and proliferation.[6]
Below is a diagram illustrating the signaling pathways involving KDM2B.
Caption: KDM2B signaling pathways and downstream effects.
Experimental Protocol: ChIP-seq with this compound Treatment
This protocol outlines the steps for performing a ChIP-seq experiment to identify changes in histone methylation patterns upon treatment with this compound.
Materials and Reagents
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
Antibodies for ChIP (e.g., anti-H3K36me2, anti-H3K4me3, anti-H3K79me2, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Experimental Workflow Diagram
Caption: ChIP-seq workflow with this compound treatment.
Step-by-Step Protocol
-
Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclei Isolation:
-
Harvest cells and lyse them in cell lysis buffer.
-
Isolate the nuclei by centrifugation.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in chromatin shearing buffer.
-
Sonicate the chromatin to obtain fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-H3K36me2, anti-H3K4me3, anti-H3K79me2, or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
DNA Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Perform differential binding analysis between this compound treated and control samples to identify regions with significant changes in histone methylation.
-
Annotate the differential peaks to nearby genes and perform pathway analysis.
-
Expected Quantitative Data with this compound Treatment
Disclaimer: The following data is representative and based on published findings from KDM2B knockdown studies, as specific quantitative ChIP-seq data for this compound is not yet publicly available. These tables illustrate the expected outcomes of KDM2B inhibition.
Upon treatment with this compound, an increase in the levels of H3K36me2, H3K4me3, and H3K79me2 is expected at the promoter regions of KDM2B target genes.
Table 1: Expected Changes in Histone Methylation at KDM2B Target Gene Promoters (ChIP-qPCR)
| Gene Promoter | Histone Mark | Fold Enrichment (Vehicle Control) | Fold Enrichment (this compound) | Expected Fold Change |
| HOXA7 | H3K79me2 | 1.0 | 2.5 | ↑ |
| MEIS1 | H3K79me2 | 1.0 | 2.2 | ↑ |
| p15INK4B | H3K36me2 | 1.0 | 3.0 | ↑ |
| p16INK4A | H3K36me2 | 1.0 | 2.8 | ↑ |
| p57KIP2 | H3K4me3 | 1.0 | 2.1 | ↑ |
| ACTB (Control) | H3K36me2 | 1.0 | 1.1 | ↔ |
Table 2: Representative ChIP-seq Peak Analysis for H3K36me2
| Genomic Region | Peak Score (Vehicle Control) | Peak Score (this compound) | Log2 Fold Change | Associated Gene |
| chr9:21,994,569-21,995,612 | 45.8 | 120.3 | 1.4 | CDKN2B (p15INK4B) |
| chr9:21,970,724-21,971,867 | 52.1 | 135.5 | 1.38 | CDKN2A (p16INK4A) |
| chr11:2,897,450-2,898,593 | 38.9 | 85.6 | 1.14 | CDKN1C (p57KIP2) |
Logical Relationship of this compound Action
The following diagram illustrates the logical flow of events following treatment with this compound.
Caption: Logical relationship of this compound action.
Conclusion
The use of this compound in conjunction with ChIP-based techniques provides a powerful approach to elucidate the epigenetic mechanisms regulated by KDM2B. These application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding the role of KDM2B in health and disease, and for the development of novel therapeutic strategies targeting this important histone demethylase.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM2B - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kdm2B-IN-3 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm2B-IN-3 is a small molecule inhibitor of the histone lysine demethylase KDM2B (also known as FBXL10 or JHDM1B)[1]. KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from histone H3 at lysine 4 (H3K4me3), lysine 36 (H3K36me2), and lysine 79 (H3K79me2/3)[2][3][4][5]. By altering the methylation status of these key histone marks, KDM2B plays a crucial role in the regulation of gene expression. Its dysregulation has been implicated in various cellular processes, including cell senescence, proliferation, differentiation, and tumorigenesis[2][6]. This compound, identified in patent WO2016112284A1 as compound 183c, offers a valuable tool for investigating the therapeutic potential of targeting KDM2B in diseases such as cancer[1][7].
These application notes provide an overview of the use of this compound for gene expression analysis, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action
KDM2B typically acts as a transcriptional repressor. It is recruited to CpG islands in the promoter regions of target genes and, through its demethylase activity, removes activating histone marks (H3K4me3, H3K36me2, H3K79me3), leading to gene silencing[2][3][4][5].
This compound, as an inhibitor of KDM2B, is expected to block this demethylase activity. Treatment of cells with this compound should, therefore, lead to an increase in the methylation levels of H3K4, H3K36, and H3K79 at KDM2B target loci, resulting in the de-repression and increased expression of KDM2B target genes.
Data Presentation: Quantitative Analysis of KDM2B Inhibitors
While specific quantitative data for this compound's effect on gene expression are not yet publicly available in peer-reviewed literature, the following table summarizes the inhibitory activity of similar KDM2B inhibitors, KDM2B-IN-1 and KDM2B-IN-2, as reported in publicly available datasheets. This data provides a reference for the expected potency of this class of inhibitors.
| Compound | Target | Assay Type | IC50 (nM) |
| KDM2B-IN-1 | KDM2B | Biochemical Assay | 0.016[8] |
| KDM2B-IN-2 | KDM2B | TR-FRET Assay | 21[9] |
Note: The specific IC50 for this compound is not publicly available.
Signaling Pathways Modulated by KDM2B
KDM2B has been shown to influence several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of KDM2B with this compound is anticipated to modulate these pathways.
Caption: KDM2B signaling overview.
Experimental Protocols
The following are generalized protocols for analyzing the effect of this compound on gene expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Caption: Cell treatment workflow.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 0.1 to 10 µM is a reasonable starting point for a novel inhibitor.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA extraction, protein extraction, etc.).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of specific target genes.
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. Use gene-specific primers for the target genes of interest (e.g., p15INK4B, p16INK4A, p57KIP2, HOXA7, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Global Gene Expression Analysis (RNA-Sequencing)
This protocol provides a general workflow for genome-wide gene expression profiling.
Caption: RNA-Sequencing workflow.
Protocol:
-
Sample Preparation: Treat cells with this compound and a vehicle control as described in Protocol 1. Extract high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial RNA-Seq library preparation kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Pathway and Gene Ontology Analysis: Use bioinformatics tools to identify biological pathways and functions that are enriched in the set of differentially expressed genes.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is to determine if this compound treatment leads to changes in histone methylation at specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K36me2, or anti-H3K79me3). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific promoter regions of KDM2B target genes.
-
Data Analysis: Quantify the enrichment of the histone mark at the target loci relative to the input and IgG controls.
Expected Outcomes and Interpretation
-
qRT-PCR: Treatment with this compound is expected to increase the mRNA levels of known KDM2B target genes in a dose- and time-dependent manner.
-
RNA-Sequencing: Global gene expression analysis will likely reveal a set of upregulated genes upon this compound treatment. Pathway analysis of these genes may highlight the biological processes most affected by KDM2B inhibition in the specific cellular context.
-
ChIP-qPCR: Inhibition of KDM2B with this compound should lead to an increased abundance of H3K4me3, H3K36me2, and/or H3K79me3 at the promoter regions of KDM2B target genes.
Conclusion
This compound is a valuable research tool for elucidating the role of KDM2B in gene regulation and disease. The protocols provided here offer a framework for investigating the effects of this inhibitor on gene expression at both the single-gene and genome-wide levels. The results from these experiments will contribute to a better understanding of the therapeutic potential of targeting KDM2B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone demethylase KDM2B inhibits the chondrogenic differentiation potentials of stem cells from apical papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening with Kdm2B-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM2B (Lysine-specific demethylase 2B), also known as FBXL10 or JHDM1B, is a histone demethylase that plays a critical role in epigenetic regulation. It specifically removes methyl groups from di- and tri-methylated lysine 36 of histone H3 (H3K36me2/3) and tri-methylated lysine 4 of histone H3 (H3K4me3).[1][2][3] Dysregulation of KDM2B activity has been implicated in various cancers, making it a promising therapeutic target for drug discovery.[1] Kdm2B-IN-3 is a potent inhibitor of KDM2B and serves as a valuable tool for studying its biological function and for the development of novel anticancer therapies.[4][5][6]
These application notes provide a comprehensive guide for developing a high-throughput screening (HTS) assay to identify and characterize inhibitors of KDM2B using this compound as a reference compound.
KDM2B Signaling Pathways
KDM2B is involved in several key cellular signaling pathways that regulate gene expression, cell proliferation, senescence, and apoptosis. Its primary mechanism involves the recruitment of the Polycomb Repressive Complex 1 (PRC1) to CpG islands in promoter regions of target genes, leading to gene silencing.[3] Understanding these pathways is crucial for designing cell-based assays and interpreting screening results. Key pathways influenced by KDM2B include:
-
Wnt/β-catenin Signaling: KDM2B can inhibit the Wnt/β-catenin pathway by inducing the degradation of β-catenin.[3]
-
PI3K/Akt/mTOR Pathway: KDM2B can activate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[3]
-
p53 Pathway: KDM2B has been shown to inhibit the p53 tumor suppressor pathway.[3]
-
c-Fos/c-FLIP Pathway: KDM2B can repress the c-Fos/c-FLIP pathway to inhibit apoptosis.[3]
Below is a diagram illustrating the central role of KDM2B in various signaling pathways.
Caption: KDM2B's role in key signaling pathways.
High-Throughput Screening for KDM2B Inhibitors
Several HTS assay formats are suitable for identifying and characterizing KDM2B inhibitors. The choice of assay depends on the specific requirements of the screen, including throughput, cost, and sensitivity.
Common HTS Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium-labeled antibody against a histone tag) and an acceptor (e.g., fluorescently labeled streptavidin binding to a biotinylated histone peptide) upon demethylation. | Homogeneous (no-wash), high throughput, low background.[7][8][9][10][11][12] | Requires specialized plate readers, potential for compound interference. |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay where donor and acceptor beads are brought into proximity by the demethylated product, generating a chemiluminescent signal. | Homogeneous, highly sensitive, high throughput. | Can be sensitive to light and singlet oxygen quenchers. |
| Chemiluminescent | Antibody-based detection of the demethylated product, coupled to a horseradish peroxidase (HRP) enzyme that generates a light signal upon addition of a substrate. | High sensitivity, large dynamic range. | Typically requires wash steps (heterogeneous), which can increase variability. |
This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used method for HTS of epigenetic targets.
Experimental Protocols
Protocol 1: Determination of this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KDM2B. This value is essential for its use as a positive control in the HTS assay.
Note: The IC50 value for this compound is not publicly available. The compound is described in patent WO2016112284A1 as compound 183c.[4][5] Researchers will need to perform this protocol to determine the potency of their specific batch of the inhibitor.
Materials:
-
Recombinant human KDM2B protein
-
Biotinylated H3K36me3 peptide substrate
-
S-Adenosyl methionine (SAM)
-
This compound
-
Europium-labeled anti-H3K36me2 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC, PerCP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% BSA, 0.01% Tween-20
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM. Then, dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing KDM2B enzyme and the biotinylated H3K36me3 peptide substrate in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be in the low nanomolar range for the enzyme and a concentration of peptide near its Km value.
-
Reaction Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the KDM2B enzyme/peptide master mix to each well.
-
Initiate the demethylation reaction by adding 5 µL of SAM solution (final concentration to be optimized, typically in the low micromolar range).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-H3K36me2 antibody and the streptavidin-conjugated acceptor fluorophore in detection buffer.
-
Add 5 µL of the detection mix to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: High-Throughput Screening of KDM2B Inhibitors
Objective: To screen a compound library for inhibitors of KDM2B activity.
Workflow Diagram:
Caption: High-throughput screening workflow for KDM2B inhibitors.
Procedure:
-
Plate Preparation: Prepare 384-well assay plates containing the compound library, positive controls (this compound at a concentration of ~10x its IC50), and negative controls (DMSO).
-
Reagent Preparation: Prepare master mixes for the KDM2B enzyme/peptide substrate and the SAM solution as described in Protocol 1.
-
Reaction and Detection: Follow steps 3 through 6 of Protocol 1, using automated liquid handlers for dispensing reagents to all plates.
-
Data Acquisition: Read all plates on a TR-FRET compatible plate reader.
-
Data Analysis and Hit Selection:
-
Calculate Z' factor: Use the signals from the positive and negative controls to calculate the Z' factor for each plate to assess assay quality. A Z' factor between 0.5 and 1.0 is considered excellent.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Calculate Percent Inhibition: For each compound, calculate the percent inhibition relative to the controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Identification: Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Compounds that meet this criterion are considered primary hits.
-
Data Presentation
All quantitative data from the primary screen and subsequent dose-response experiments should be summarized in clear, structured tables.
Table 1: HTS Assay Performance Summary
| Parameter | Value |
| Assay Format | TR-FRET |
| Plate Format | 384-well |
| Z' Factor | [Insert calculated Z' value] |
| Signal to Background | [Insert calculated S/B value] |
| Hit Rate (%) | [Insert calculated hit rate] |
Table 2: Summary of Primary Hits
| Compound ID | % Inhibition | Z-Score |
| [Compound 1] | [Value] | [Value] |
| [Compound 2] | [Value] | [Value] |
| ... | ... | ... |
Table 3: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope |
| This compound (Control) | [Determined Value] | [Value] |
| [Hit Compound 1] | [Value] | [Value] |
| [Hit Compound 2] | [Value] | [Value] |
| ... | ... | ... |
Conclusion
This document provides a framework for developing a robust high-throughput screen for inhibitors of KDM2B using this compound as a reference compound. The provided TR-FRET protocol, along with the guidelines for data analysis and presentation, will enable researchers to efficiently identify and characterize novel modulators of this important epigenetic target, paving the way for new therapeutic strategies in cancer and other diseases.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016044342A1 - Histone demethylase inhibitors - Google Patents [patents.google.com]
- 7. US8153390B2 - FRET-based binding assay - Google Patents [patents.google.com]
- 8. US11359230B2 - Time-resolved nucleic acid hybridization probes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US11116728B2 - Multiparticulates of spray-coated drug and polymer on a meltable core - Google Patents [patents.google.com]
- 12. WO2016112251A1 - 4,5-dihydroimidazole derivatives and their use as histone demethylase (kdm2b) inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Apoptosis Assays Following Kdm2B-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing apoptosis in response to treatment with Kdm2B-IN-3, a potent and selective inhibitor of the histone demethylase KDM2B. The provided protocols and data are intended to serve as a foundational resource for researchers investigating the therapeutic potential of KDM2B inhibition in cancer and other hyperproliferative diseases.
Introduction
KDM2B (Lysine-Specific Demethylase 2B) is a histone demethylase that plays a critical role in gene regulation, cell proliferation, differentiation, and survival. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3). Overexpression of KDM2B has been implicated in various cancers, where it often contributes to oncogenesis by repressing tumor suppressor genes.
Inhibition of KDM2B is an emerging therapeutic strategy to reactivate silenced tumor suppressor pathways and induce apoptosis in cancer cells. This compound is a small molecule inhibitor designed to target the catalytic activity of KDM2B. Studies on KDM2B knockdown have demonstrated that the loss of KDM2B function sensitizes cancer cells to apoptosis, particularly in response to stimuli like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). This is achieved through the upregulation of pro-apoptotic genes such as HRK, Caspase-7, and Death Receptor 4 (DR4), and the downregulation of anti-apoptotic genes.[1][2][3][4][5] Therefore, this compound is expected to induce apoptosis in cancer cells where KDM2B is a key survival factor.
This document outlines detailed protocols for three standard apoptosis assays—Annexin V/PI staining, Caspase-Glo® 3/7 assay, and TUNEL assay—to quantitatively assess the pro-apoptotic effects of this compound.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data illustrating the expected dose-dependent effects of this compound on apoptosis in a cancer cell line. Note: This data is for illustrative purposes to guide experimental design and data analysis. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| This compound | 5 | 62.3 ± 4.2 | 25.1 ± 2.8 | 10.5 ± 1.5 | 2.1 ± 0.6 |
| This compound | 10 | 40.1 ± 5.1 | 42.8 ± 3.9 | 15.2 ± 2.1 | 1.9 ± 0.7 |
| Staurosporine (Positive Control) | 1 | 15.7 ± 3.8 | 55.4 ± 4.5 | 27.3 ± 3.3 | 1.6 ± 0.5 |
Table 2: Caspase-3/7 Activity Measurement
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 1 | 35,890 ± 2,543 | 2.4 |
| This compound | 5 | 98,765 ± 7,891 | 6.5 |
| This compound | 10 | 185,432 ± 15,678 | 12.2 |
| Staurosporine (Positive Control) | 1 | 250,110 ± 21,345 | 16.4 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control (DMSO) | 0 | 1.8 ± 0.6 |
| This compound | 1 | 7.5 ± 1.2 |
| This compound | 5 | 22.1 ± 2.9 |
| This compound | 10 | 45.3 ± 4.1 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.5 |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin-Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Collect data for at least 10,000 events per sample.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Materials:
-
This compound
-
Cancer cell line of interest
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or fluorescently labeled dUTP)
-
Antibody against the label (if using an indirect method)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips.
-
Treat cells with this compound and controls as described in the previous protocols.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
If using an indirect method, wash the cells and incubate with the appropriate antibody.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
-
Visualizations
Caption: KDM2B inhibition leads to apoptosis.
Caption: Workflow for apoptosis assays.
References
- 1. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KDM2B Inhibition in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Kdm2B-IN-3" is not a publicly documented small molecule inhibitor. Therefore, the following application notes and protocols are a representative guide based on the study of KDM2B's role in cancer through genetic knockdown and the use of other pan-KDM inhibitors in xenograft mouse models. Researchers should adapt these protocols based on the specific characteristics of their chosen KDM2B inhibitor.
Introduction to KDM2B in Cancer
Lysine-specific demethylase 2B (KDM2B), also known as JmjC domain-containing histone demethylase 1B (JHDM1B) or F-box and leucine-rich repeat protein 10 (FBXL10), is a histone demethylase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and senescence.[1][2] KDM2B specifically demethylates H3K36me2 and H3K4me3, and has also been identified as an H3K79 demethylase.[1][2][3] Overexpression of KDM2B has been observed in a variety of cancers, including pancreatic, gastric, lung, breast, and ovarian cancers, where it often correlates with poor prognosis.[1][4][5][6]
In cancer, KDM2B can act as an oncogene by repressing tumor suppressor genes. For instance, it can suppress the transcription of cell cycle inhibitors like p15INK4B, p16INK4A, and p57KIP2.[5] Furthermore, KDM2B is involved in regulating key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and FAK signaling pathways.[4][7] Studies utilizing xenograft mouse models have demonstrated that the knockdown of KDM2B can significantly inhibit tumor growth, highlighting its potential as a therapeutic target.[4][6]
Quantitative Data Summary: KDM2B Knockdown in Xenograft Models
The following table summarizes representative quantitative data from studies where KDM2B expression was silenced in human cancer cell lines, which were then used to establish xenograft tumors in mice. This data underscores the potential efficacy of targeting KDM2B.
| Cell Line | Cancer Type | Method of KDM2B Inhibition | Key Findings in Xenograft Model | Reference |
| A2780 | Ovarian Cancer | shRNA lentivirus | Significant decrease in tumor volume after 4 weeks (P<0.001). Reduced KDM2B and EZH2 expression in tumor tissues. | [8] |
| SK-MES-1 / NCI-H520 | Lung Squamous Cell Carcinoma | siRNA | Significant reduction in tumor volume. Decreased Ki67 and phosphorylated AKT in tumor tissues. | [4] |
| GBM cells | Glioblastoma | shRNA | Long-term KDM2B suppression inhibited tumor growth in vivo. | [9] |
Experimental Protocols
Protocol 1: General Workflow for Evaluating a KDM2B Inhibitor in a Xenograft Mouse Model
This protocol outlines the key steps for assessing the in vivo efficacy of a novel KDM2B inhibitor.
Caption: General workflow for xenograft studies.
Methodology:
-
Cell Line Selection and Culture:
-
Animal Model Preparation:
-
Use immunodeficient mice (e.g., 4-6 week old female athymic nude mice).
-
Allow mice to acclimatize for at least one week before the experiment.
-
All animal procedures should be approved by the institution's Animal Care and Use Committee.
-
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio) to a final concentration of approximately 1 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width^2) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Drug Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the KDM2B inhibitor.
-
Treatment Group: Administer the KDM2B inhibitor at a predetermined dose and schedule (e.g., daily or every other day). The route of administration (intraperitoneal, oral gavage, etc.) will depend on the inhibitor's properties.
-
-
Study Endpoint and Tissue Collection:
-
The study endpoint can be determined by a specific time point (e.g., 28 days) or when tumors in the control group reach a maximum allowable size.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor volume and weight.
-
Divide the tumor tissue for various analyses (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for immunohistochemistry).
-
-
Post-Endpoint Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and the expression of KDM2B and downstream targets.
-
Western Blotting: Analyze protein lysates from tumor tissues to confirm the reduction of KDM2B target histone marks (e.g., H3K36me2) and to assess the levels of proteins in relevant signaling pathways (e.g., p-AKT, EZH2).[4][6]
-
Protocol 2: KDM2B-Regulated Signaling Pathway
KDM2B has been shown to regulate the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell proliferation and survival in many cancers.[4]
Caption: KDM2B regulation of the PI3K/Akt/mTOR pathway.
Explanation:
KDM2B can positively regulate the PI3K/Akt/mTOR signaling pathway.[4] The activation of this pathway leads to the phosphorylation of downstream effectors like mTOR and P70S6K, which in turn promotes cell proliferation and metabolic processes like glycolysis, while inhibiting autophagy.[4] A KDM2B inhibitor would be expected to suppress this pathway, leading to decreased proliferation and potentially inducing autophagy in cancer cells.
Conclusion
Targeting KDM2B presents a promising therapeutic strategy for various cancers. The provided protocols offer a foundational framework for the in vivo evaluation of KDM2B inhibitors using xenograft mouse models. Successful execution of these experiments will be critical in advancing our understanding of KDM2B's role in tumorigenesis and in the development of novel epigenetic cancer therapies.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone demethylase KDM2B upregulates histone methyltransferase EZH2 expression and contributes to the progression of ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of Kdm2B-IN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 2B (KDM2B), also known as FBXL10, is a histone demethylase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, senescence, and tumorigenesis.[1][2][3][4] KDM2B primarily removes methyl groups from histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me2), and has also been identified as a histone H3 lysine 79 (H3K79) demethylase.[2][3][5][6][7] Its involvement in key signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and its interaction with the Polycomb Repressive Complex 1 (PRC1) make it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1][2][8][9]
Kdm2B-IN-3 is a novel small molecule inhibitor designed to target the catalytic activity of KDM2B. Understanding the cellular response to this compound is critical for its development as a potential therapeutic agent. Mass spectrometry-based proteomics offers a powerful and unbiased approach to elucidate the mechanism of action of this compound by providing a global view of changes in protein expression and post-translational modifications.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of cells treated with this compound. The workflow encompasses experimental design, sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.
Key Signaling Pathways Regulated by KDM2B
KDM2B is implicated in the regulation of several critical signaling pathways. Inhibition of KDM2B by this compound is expected to modulate these pathways.
Caption: KDM2B signaling network.
Experimental Design and Workflow
A quantitative proteomics approach is essential to compare the proteomes of cells with and without this compound treatment. Both label-free and label-based quantification methods can be employed. Here, we outline a workflow using tandem mass tags (TMT) for multiplexed quantitative analysis.
Caption: Quantitative proteomics workflow.
Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the selected cell line (e.g., a cancer cell line with known KDM2B expression) at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: After allowing the cells to adhere overnight, treat the cells with this compound at various concentrations and for different durations. A vehicle-only control (e.g., DMSO) must be included.
-
Harvesting: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Subsequently, lyse the cells directly on the plate or after scraping.
Protocol 2: Protein Extraction, Digestion, and TMT Labeling
-
Lysis: Lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).[11]
-
Digestion: Dilute the urea concentration to less than 2 M and digest the proteins overnight with sequencing-grade trypsin.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Pooling and Desalting: Combine the TMT-labeled peptide samples and desalt the pooled sample using a C18 solid-phase extraction cartridge.
Protocol 3: LC-MS/MS Analysis
-
Fractionation: To reduce sample complexity and increase proteome coverage, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS: Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
Protocol 4: Data Analysis
-
Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt human database) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%. Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the this compound treated and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis, gene ontology (GO) enrichment analysis, and protein-protein interaction network analysis on the list of differentially expressed proteins.
Expected Quantitative Data
The mass spectrometry analysis will generate a large dataset of identified and quantified proteins. The results should be summarized in tables for clarity and ease of interpretation.
Table 1: Top 10 Upregulated Proteins Following this compound Treatment
| Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Protein A | GENEA | 5.2 | <0.01 | Tumor Suppressor |
| Protein B | GENEB | 4.8 | <0.01 | Apoptosis Regulator |
| Protein C | GENEC | 4.5 | <0.01 | Cell Cycle Inhibitor |
| Protein D | GENED | 4.1 | <0.01 | Wnt Pathway Inhibitor |
| Protein E | GENEE | 3.9 | <0.01 | DNA Repair |
| Protein F | GENEF | 3.7 | <0.01 | Cell Adhesion |
| Protein G | GENEG | 3.5 | <0.01 | Transcriptional Repressor |
| Protein H | GENEH | 3.3 | <0.01 | Cytoskeletal Organization |
| Protein I | GENEI | 3.1 | <0.01 | Signal Transduction |
| Protein J | GENEJ | 2.9 | <0.01 | Immune Response |
Table 2: Top 10 Downregulated Proteins Following this compound Treatment
| Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Protein K | GENEK | 0.2 | <0.01 | Proliferation Marker |
| Protein L | GENEL | 0.3 | <0.01 | Anti-apoptotic Factor |
| Protein M | GENEM | 0.4 | <0.01 | Cell Cycle Progression |
| Protein N | GENEN | 0.4 | <0.01 | PI3K/Akt Pathway Component |
| Protein O | GENEO | 0.5 | <0.01 | Metastasis-associated |
| Protein P | GENEP | 0.5 | <0.01 | Angiogenesis Factor |
| Protein Q | GENEQ | 0.6 | <0.01 | Histone Methyltransferase |
| Protein R | GENER | 0.6 | <0.01 | Transcription Factor |
| Protein S | GENES | 0.7 | <0.01 | Growth Factor Receptor |
| Protein T | GENET | 0.7 | <0.01 | Cell Migration |
Data Interpretation and Follow-up Studies
The quantitative proteomics data will provide valuable insights into the cellular pathways modulated by this compound. For instance, an upregulation of tumor suppressor proteins and cell cycle inhibitors, coupled with a downregulation of proliferation markers, would be consistent with the intended anti-cancer activity of a KDM2B inhibitor.
Follow-up studies should include:
-
Validation: Validate the mass spectrometry findings using orthogonal methods such as Western blotting or ELISA for key proteins of interest.
-
Functional Assays: Conduct functional assays (e.g., cell proliferation assays, apoptosis assays, migration assays) to confirm the phenotypic effects of this compound treatment.
-
Phosphoproteomics: Perform a phosphoproteomic analysis to investigate changes in signaling pathway activity more directly.
Conclusion
The application of mass spectrometry-based proteomics is a powerful strategy to dissect the molecular mechanisms of novel inhibitors like this compound. The detailed protocols and expected data presentation provided in these notes offer a robust framework for researchers to investigate the cellular impact of KDM2B inhibition, thereby accelerating the drug development process.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis [jci.org]
- 9. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell treatment and sample preparation for MS analysis [bio-protocol.org]
- 11. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing H3K36me2 Modulation with Kdm2B-IN-3 via Immunofluorescence
Introduction
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The di-methylation of lysine 36 on histone H3 (H3K36me2) is a critical mark associated with both transcriptional activation and repression, playing a key role in cellular processes like differentiation and development.[1] The levels of H3K36me2 are dynamically regulated by histone methyltransferases (writers) and demethylases (erasers).
KDM2B (also known as FBXL10) is a JmjC domain-containing histone demethylase that specifically removes methyl groups from H3K36me2 and H3K4me3.[2] By erasing these marks, KDM2B is often involved in transcriptional repression of target genes, including tumor suppressors like p15INK4B and p16INK4A.[3][4] Overexpression of KDM2B has been linked to poor prognosis in various cancers, making it a compelling target for therapeutic development.[2][3]
Kdm2B-IN-3 is a chemical inhibitor designed to target the activity of the KDM2B demethylase. By inhibiting KDM2B, this compound is expected to prevent the removal of H3K36me2, leading to an accumulation of this histone mark at a global level.
Principle of the Method
This protocol describes the use of immunofluorescence (IF) microscopy to detect and quantify changes in global H3K36me2 levels in cultured cells following treatment with the KDM2B inhibitor, this compound. The workflow involves treating cells with the inhibitor or a vehicle control, followed by fixation, permeabilization, and staining with a primary antibody specific for H3K36me2. A fluorescently labeled secondary antibody is then used for detection. Nuclear DNA is counterstained with DAPI to identify individual nuclei. The resulting fluorescence signal, corresponding to H3K36me2 levels, is captured using a fluorescence microscope and quantified to assess the inhibitor's effect. This method provides a direct visual and quantitative readout of KDM2B inhibition in a cellular context.
Visual Summaries
Caption: this compound inhibits the KDM2B enzyme, increasing H3K36me2 levels.
References
- 1. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Phenotypes with Kdm2B-IN-3
Welcome to the technical support center for Kdm2B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes when using this KDM2B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a chemical inhibitor of the histone lysine demethylase KDM2B[1]. KDM2B is known to primarily demethylate histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3), and in some contexts, H3K79[2][3][4]. By inhibiting KDM2B, this compound is expected to lead to an increase in the global levels of these histone methylation marks, subsequently altering gene expression. KDM2B is a component of the non-canonical Polycomb Repressive Complex 1.1 (ncPRC1.1) and is involved in transcriptional repression[2].
Q2: We are observing increased cell proliferation after treating our cancer cell line with this compound, which is the opposite of the expected anti-cancer effect. Why might this be happening?
This is an insightful observation and could be due to the context-dependent and sometimes paradoxical roles of KDM2B. While KDM2B is often considered an oncogene, its inhibition doesn't universally lead to decreased proliferation. Here are a few possibilities:
-
Cell-Type Specificity: The function of KDM2B can be highly dependent on the cellular context. In some specific cancer types, KDM2B might be acting as a tumor suppressor. For instance, KDM2B can inhibit the Wnt/β-catenin signaling pathway, which is oncogenic in many cancers[2]. Inhibition of KDM2B in such a context could paradoxically activate this pathway.
-
Off-Target Effects: Due to the structural similarity among histone demethylases, this compound might be inhibiting other KDM family members or other proteins with similar active sites[2][5]. This could trigger alternative signaling pathways that promote proliferation.
-
Compensatory Mechanisms: Cells can adapt to the inhibition of a specific enzyme by upregulating parallel or compensatory signaling pathways. For example, the PI3K/Akt/mTOR pathway, which is a major driver of cell proliferation, could be activated through alternative mechanisms.
Q3: Our experiments show unexpected changes in gene expression that are not directly linked to KDM2B's known target genes. What could be the reason for this?
Unexpected changes in gene expression are a common challenge in targeted therapies. Here are some potential explanations:
-
Indirect Regulatory Effects: KDM2B regulates a host of downstream genes. The primary changes in histone methylation at direct KDM2B target promoters can trigger a cascade of secondary and tertiary changes in gene expression, leading to a complex and sometimes unpredictable transcriptional landscape.
-
Off-Target Effects: As mentioned, this compound may inhibit other histone demethylases or epigenetic modifiers, leading to a broader-than-expected impact on gene expression.
-
Crosstalk with other Signaling Pathways: KDM2B is a node in a complex network of signaling pathways, including the FGF-2, PI3K/Akt/mTOR, and p53 pathways[2]. Inhibiting KDM2B can lead to shifts in the activity of these interconnected pathways, resulting in widespread transcriptional changes.
Q4: We are observing a senescence-like phenotype in our cells treated with this compound, but at concentrations much lower than the reported IC50. Is this a known effect?
Observing a potent phenotype at sub-IC50 concentrations is an interesting finding. While KDM2B is known to suppress senescence by repressing the Ink4a/Arf locus, leading to the expectation that its inhibition would induce senescence, the high potency of this effect could be due to:
-
High sensitivity of the senescence pathway in your specific cell line: Some cell lines are exquisitely sensitive to perturbations in the machinery that controls senescence.
-
Off-target effects on other senescence-related proteins: The inhibitor might be affecting other key regulators of senescence even at low concentrations.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can all influence the propensity of cells to enter senescence.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation
Symptoms:
-
Increased cell number over time in the this compound treated group compared to the vehicle control.
-
Increased incorporation of BrdU or EdU.
-
Unexpected changes in cell cycle distribution (e.g., a higher percentage of cells in S phase).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Cell-Type Specific Role of KDM2B | 1. Literature Review: Conduct a thorough literature search for the role of KDM2B in your specific cell line or cancer type. 2. Confirm KDM2B Expression: Verify the expression level of KDM2B in your cell line using qPCR or Western blot. 3. Alternative KDM2B Perturbation: Use an alternative method to inhibit KDM2B function, such as siRNA or shRNA-mediated knockdown, to see if it recapitulates the phenotype. |
| Off-Target Effects of this compound | 1. Target Engagement Assay: If possible, perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging KDM2B in your cells. 2. KDM Panel Screening: Test the inhibitor against a panel of other KDM family members to identify potential off-targets. 3. Rescue Experiment: Overexpress a resistant mutant of KDM2B (if available) to see if it rescues the phenotype. |
| Activation of Compensatory Pathways | 1. Pathway Analysis: Perform RNA-seq or proteomic analysis to identify upregulated pro-proliferative pathways. 2. Western Blot Analysis: Check the activation status (phosphorylation) of key proteins in major proliferative pathways like PI3K/Akt/mTOR and MAPK/ERK. 3. Combination Treatment: Test the combination of this compound with an inhibitor of the suspected compensatory pathway. |
Issue 2: Unexpected Gene Expression Signature
Symptoms:
-
RNA-seq or microarray data shows significant changes in the expression of genes not previously reported as KDM2B targets.
-
qPCR validation confirms these unexpected changes.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Indirect Gene Regulation | 1. Time-Course Experiment: Perform a time-course RNA-seq experiment to distinguish between early (potentially direct) and late (likely indirect) gene expression changes. 2. ChIP-seq Analysis: Conduct Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K36me2 and H3K4me3 to see if the unexpected gene loci show changes in these marks upon treatment. 3. Bioinformatic Analysis: Use pathway analysis tools to identify potential upstream regulators that are affected by this compound and could be responsible for the observed gene expression changes. |
| Off-Target Effects | 1. Compare with Knockdown Data: Compare the gene expression signature from this compound treatment with that from KDM2B knockdown (siRNA/shRNA). A high degree of dissimilarity might suggest off-target effects. 2. ChIP-seq for other KDMs: If a likely off-target is identified, perform ChIP-seq for the histone marks regulated by that KDM. |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation Marks
This protocol is to verify the on-target activity of this compound by assessing the levels of H3K36me2 and H3K4me3.
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound and a vehicle control for 24-72 hours.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in water.
-
-
Quantification: Quantify the histone concentration using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against H3K36me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis: Quantify the band intensities and normalize the levels of H3K36me2 and H3K4me3 to the total Histone H3.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is to determine if a gene of interest is a direct target of KDM2B.
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture media.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against KDM2B or an IgG control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use qPCR with primers specific to the promoter region of the gene of interest to quantify the amount of precipitated DNA.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Kdm2B-IN-3 Technical Support Center: A Guide to Control Experiments and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively using Kdm2B-IN-3, a small molecule inhibitor of the histone lysine demethylase KDM2B. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure robust and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical inhibitor of KDM2B, a histone demethylase that specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3)[1][2]. By inhibiting KDM2B, this compound is expected to lead to an increase in the global levels of these histone marks, thereby affecting the expression of KDM2B target genes. KDM2B is known to play a role in various cellular processes, including cell proliferation, senescence, and migration[1].
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to six months. For short-term use, a solution in DMSO can be kept at 4°C for up to two weeks.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. A starting point for such a titration could be in the low micromolar range (e.g., 1-10 µM). Another KDM2B inhibitor, KDM2B-IN-4, has a reported IC50 of 1.12 nM in a biochemical assay, suggesting that potent inhibition can be achieved at nanomolar to low micromolar concentrations in cellular assays, depending on cell permeability[3][4].
Q4: What are the expected downstream effects of KDM2B inhibition with this compound?
A4: Inhibition of KDM2B is expected to increase the methylation of its substrates, H3K36me2 and H3K4me3. This can lead to the de-repression of KDM2B target genes, such as the tumor suppressor p15INK4B[5][6]. KDM2B has also been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway; therefore, its inhibition may lead to alterations in this pathway, affecting cell proliferation, glycolysis, and autophagy[3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in global H3K36me2 levels after treatment. | 1. Inhibitor concentration is too low.2. Incubation time is too short.3. Poor cell permeability.4. Inactive inhibitor. | 1. Perform a dose-response experiment with a wider concentration range.2. Increase the incubation time (e.g., 24-72 hours).3. Verify the activity of the inhibitor in a biochemical assay if possible.4. Ensure proper storage and handling of the inhibitor. |
| High levels of cell death observed. | 1. Inhibitor concentration is too high, leading to off-target toxicity.2. On-target toxicity in the specific cell line. | 1. Lower the inhibitor concentration.2. Reduce the treatment duration.3. Use a less sensitive cell line if possible. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment.2. Inconsistent inhibitor dosage.3. Variation in incubation time. | 1. Ensure consistent cell seeding density and confluency.2. Prepare fresh dilutions of the inhibitor for each experiment from a stable stock.3. Maintain consistent timing for all experimental steps. |
| Difficulty detecting changes in target gene expression. | 1. The chosen target gene is not regulated by KDM2B in your cell line.2. Insufficient inhibition of KDM2B.3. Technical issues with qPCR or Western blot. | 1. Confirm KDM2B binding to the promoter of your target gene using ChIP-qPCR.2. Increase inhibitor concentration or treatment time.3. Optimize your qPCR primers and Western blot antibodies and protocols. |
Experimental Protocols & Best Practices
Control Experiments: The Key to Robust Data
Robust experimental design is critical when working with enzyme inhibitors. The following controls are highly recommended for experiments involving this compound.
-
Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: Ideally, a structurally similar but inactive analog of this compound should be used to control for off-target effects. While a specific inactive analog for this compound is not commercially available, using a different class of epigenetic inhibitor can help assess the specificity of the observed phenotype.
-
Positive Control for KDM2B Inhibition: A positive control for KDM2B inhibition can be the use of siRNA or shRNA to knock down KDM2B expression. The resulting phenotype and changes in histone methylation can then be compared to the effects of this compound treatment[7].
-
Dose-Response and Time-Course Experiments: To determine the optimal experimental conditions, it is essential to perform dose-response and time-course experiments. This will help identify a concentration that effectively inhibits KDM2B with minimal toxicity and the optimal duration of treatment to observe the desired effects.
Experimental Workflow for Studying KDM2B Inhibition
The following diagram outlines a general workflow for investigating the effects of this compound in a cellular context.
Caption: A general experimental workflow for investigating the cellular effects of this compound.
Protocol: Western Blot for H3K36me2 Levels
This protocol is designed to assess the effect of this compound on the global levels of H3K36me2.
1. Cell Lysis and Histone Extraction:
-
Treat cells with this compound or controls for the desired time and concentration.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
2. SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)[8].
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
3. Quantification:
-
Quantify the band intensities for H3K36me2 and total H3 using densitometry software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the total H3 signal for each sample.
Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR for KDM2B Target Genes
This protocol can be used to determine if this compound treatment affects the binding of KDM2B to the promoter of a target gene, such as p15INK4B, and the corresponding changes in histone methylation.
1. Chromatin Preparation:
-
Treat cells with this compound or controls.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against KDM2B or H3K36me2 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. DNA Purification and qPCR:
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter region of your target gene (e.g., p15INK4B)[5].
-
Analyze the data as a percentage of input.
KDM2B Signaling Pathways
Inhibition of KDM2B can impact several key signaling pathways that regulate cell fate. Understanding these pathways is crucial for interpreting experimental results.
KDM2B and Cell Cycle Regulation
KDM2B is known to repress the transcription of several cell cycle inhibitors, including p15INK4B, p16INK4A, and p57KIP2. By demethylating H3K36me2 and H3K4me3 at the promoters of these genes, KDM2B promotes cell cycle progression. Inhibition of KDM2B would therefore be expected to increase the expression of these tumor suppressors and lead to cell cycle arrest.
Caption: KDM2B represses cell cycle inhibitors to promote cell cycle progression.
KDM2B and the PI3K/Akt/mTOR Pathway
KDM2B has been shown to regulate the PI3K/Akt/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and metabolism[2][3][9][10][11][12]. Knockdown of KDM2B has been observed to inhibit the phosphorylation of Akt and mTOR, leading to decreased glycolysis and increased autophagy[3]. Therefore, treatment with this compound may similarly suppress this pathway.
Caption: KDM2B positively regulates the PI3K/Akt/mTOR pathway.
By providing this comprehensive guide, we aim to facilitate your research using this compound and help you generate high-quality, reproducible data. For further assistance, please refer to the cited literature or contact your reagent supplier.
References
- 1. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Buffers and conditions for Kdm2B-IN-3 enzymatic assays
This technical support guide provides detailed information on buffers, conditions, and troubleshooting for enzymatic assays using the Kdm2B inhibitor, Kdm2B-IN-3. The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Kdm2B and how does this compound inhibit it?
Kdm2B, also known as FBXL10, is a histone lysine demethylase that belongs to the Jumonji C (JmjC) domain-containing family of enzymes. These enzymes utilize iron (Fe(II)) and α-ketoglutarate (α-KG) as co-factors to catalyze the demethylation of histone substrates. Kdm2B specifically removes methyl groups from di- and tri-methylated lysine 36 of histone H3 (H3K36me2/3) and tri-methylated lysine 4 of histone H3 (H3K4me3). This compound is a small molecule inhibitor designed to target the catalytic activity of Kdm2B, likely by competing with the binding of the histone substrate or co-factors.
Q2: What are the recommended buffer conditions for a Kdm2B enzymatic assay?
While the specific assay conditions used for the initial characterization of this compound are not publicly detailed in its associated patent (WO2016112284A1)[1][2][3], a standard assay buffer for JmjC domain-containing histone demethylases like Kdm2B can be formulated based on published protocols for similar enzymes. A recommended starting point for a biochemical assay buffer is provided in the tables below.
Q3: Which detection methods are suitable for measuring Kdm2B activity?
Several methods can be employed to measure Kdm2B demethylase activity. Common techniques include:
-
AlphaScreen®/AlphaLISA®: This is a bead-based, homogeneous assay that is highly sensitive and suitable for high-throughput screening[4][5][6][7][8]. It typically involves a biotinylated histone peptide substrate and an antibody that specifically recognizes the demethylated product.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, TR-FRET is a homogeneous assay that measures the proximity of a donor and acceptor fluorophore, which is modulated by the enzymatic activity.
-
Mass Spectrometry: This method directly measures the change in mass of the histone peptide substrate as it is demethylated, providing a direct and label-free readout.
-
Formaldehyde Dehydrogenase-Coupled Assay: The demethylation reaction produces formaldehyde, which can be measured using a coupled enzymatic reaction with formaldehyde dehydrogenase, leading to a change in absorbance or fluorescence.
Q4: How should I prepare and handle this compound?
This compound is typically supplied as a solid. For enzymatic assays, it should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the assay buffer to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to avoid affecting enzyme activity. For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound at -20°C and the DMSO stock solution at -80°C for long-term stability.
Recommended Enzymatic Assay Protocols
The following are generalized protocols for a Kdm2B enzymatic assay based on common practices for JmjC histone demethylases. Researchers should optimize these conditions for their specific experimental setup.
Table 1: Recommended Kdm2B Enzymatic Assay Buffer
| Component | Concentration | Purpose |
| HEPES, pH 7.5 | 50 mM | Buffering agent to maintain pH |
| Ascorbic Acid | 100 µM | Reduces Fe(III) to the active Fe(II) state |
| (NH₄)₂Fe(SO₄)₂·6H₂O | 10 µM | Source of Fe(II) co-factor |
| α-Ketoglutarate | 50-200 µM | Co-substrate for the demethylation reaction |
| BSA | 0.01% (w/v) | Stabilizes the enzyme and prevents non-specific binding |
| DTT or TCEP | 1 mM | Reducing agent to maintain a reducing environment |
Table 2: Typical Kdm2B AlphaScreen® Assay Protocol
| Step | Reagent | Volume | Incubation Time & Temperature | Notes |
| 1 | Kdm2B Enzyme in Assay Buffer | 5 µL | - | Add to a 384-well microplate. |
| 2 | This compound or DMSO (Control) | 5 µL | 15-30 min at RT | Pre-incubation of enzyme with inhibitor. |
| 3 | Biotinylated H3K36me3 Peptide Substrate in Assay Buffer | 5 µL | 60 min at RT | Initiate the enzymatic reaction. |
| 4 | AlphaLISA® Acceptor Beads (conjugated to anti-H3K36me2 antibody) | 5 µL | 60 min at RT in the dark | Stop the reaction and allow for bead binding. |
| 5 | AlphaScreen® Streptavidin Donor Beads | 5 µL | 30 min at RT in the dark | Allow for bead-substrate binding. |
| 6 | Read Plate | - | - | Read on an AlphaScreen-compatible plate reader. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive Enzyme | - Ensure proper storage and handling of the Kdm2B enzyme. - Perform an enzyme titration to determine the optimal concentration. |
| Sub-optimal Buffer Conditions | - Verify the pH of the assay buffer. - Prepare fresh solutions of co-factors (Fe(II), α-KG, Ascorbate) for each experiment. | |
| Incorrect Substrate | - Confirm the sequence and methylation state of the histone peptide substrate. | |
| High Background Signal | Non-specific Antibody Binding | - Titrate the antibody concentration. - Increase the concentration of BSA or add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Contaminated Reagents | - Use high-purity reagents and water. | |
| Inconsistent Results | Pipetting Errors | - Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge Effects in Microplate | - Avoid using the outer wells of the plate or fill them with buffer. | |
| Inhibitor Precipitation | - Ensure this compound is fully dissolved in DMSO before diluting in assay buffer. - Check for precipitation in the assay wells. |
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for a typical this compound enzymatic inhibition assay.
Simplified Kdm2B Signaling Pathway
Caption: A simplified diagram of Kdm2B's role in cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kdm2B-IN-3 in ChIP-seq Experiments
Welcome to the technical support center for utilizing Kdm2B-IN-3 in your Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is KDM2B and what is its function?
KDM2B, also known as JHDM1B or FBXL10, is a histone demethylase that specifically removes methyl groups from lysine residues on histones, playing a crucial role in gene regulation. It is a multi-domain protein that includes a JmjC domain for demethylase activity, and a CxxC zinc finger domain that recognizes and binds to non-methylated CpG islands in DNA.[1][2] KDM2B is a component of a variant Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing.[1][2] Its functions are linked to stem cell self-renewal, cell senescence, and tumorigenesis.[1]
Q2: I cannot find any information on "this compound". What is its mechanism of action?
Information regarding a specific inhibitor named "this compound" is not currently available in the public domain. It may be a novel or internally developed compound. Generally, small molecule inhibitors of histone demethylases like KDM2B are designed to competitively bind to the active site, preventing the demethylation of its histone substrates. In the context of a ChIP-seq experiment, this would be expected to alter the chromatin landscape and the binding of KDM2B or other factors to their target genes.
Q3: What are the direct cellular targets of KDM2B?
KDM2B targets a wide range of genes, often those with CpG islands in their promoter regions.[1][3] Through its association with the PRC1 complex, it is involved in the repression of developmental genes.[1] Some well-documented target genes include HOXA7, MEIS1, ALX1, and GATA4.[3]
Q4: What are the general considerations when using a small molecule inhibitor in a ChIP-seq experiment?
When incorporating a small molecule inhibitor like this compound into a ChIP-seq protocol, it is crucial to consider the following:
-
Inhibitor Stability and Efficacy: Ensure the inhibitor is stable and active under your cell culture conditions. Perform dose-response and time-course experiments to determine the optimal concentration and treatment duration.
-
Cell Viability: High concentrations of inhibitors can be toxic. Always perform a cell viability assay to ensure that the observed effects are not due to widespread cell death.
-
Off-Target Effects: Be aware of potential off-target effects of the inhibitor. If possible, use a second inhibitor with a different chemical scaffold or a genetic approach (e.g., siRNA/shRNA) to validate your findings.
-
Controls: Proper controls are essential. These include a vehicle-treated control (e.g., DMSO), a "no-antibody" or IgG control for each condition, and an input DNA control.[4][5]
General Experimental Workflow for ChIP-seq with Inhibitor Treatment
Caption: A generalized workflow for a ChIP-seq experiment incorporating a small molecule inhibitor.
Troubleshooting Guides
Low Signal or No Enrichment
| Potential Cause | Suggested Solution | References |
| Inefficient Immunoprecipitation | - Use a ChIP-validated antibody for KDM2B. - Optimize antibody concentration (typically 1-10 µg per ChIP).[6][7] - Increase incubation time with the antibody (e.g., overnight at 4°C).[7] | [6][7] |
| Ineffective this compound Treatment | - Confirm inhibitor activity with a functional assay (e.g., Western blot for histone marks). - Optimize inhibitor concentration and treatment duration. | |
| Insufficient Starting Material | - Increase the number of cells per ChIP reaction (typically 1-10 million cells).[8] | [8] |
| Poor Chromatin Fragmentation | - Optimize sonication conditions to achieve fragments between 200-1000 bp.[6] - Avoid over-sonication which can damage epitopes. | [6] |
| Inefficient Cross-linking | - Optimize formaldehyde cross-linking time (typically 10-15 minutes). Over-crosslinking can mask epitopes.[6][7] | [6][7] |
High Background
| Potential Cause | Suggested Solution | References |
| Non-specific Antibody Binding | - Titrate the antibody to the lowest effective concentration.[7] - Include a pre-clearing step with protein A/G beads before adding the specific antibody.[6] | [6][7] |
| Contaminated Reagents | - Use freshly prepared, sterile buffers.[6][7] | [6][7] |
| Insufficient Washing | - Increase the number and/or stringency of washes after immunoprecipitation.[7] | [7] |
| DNA Contamination | - Use dedicated PCR workstations and aerosol-resistant pipette tips to avoid contamination.[7] | [7] |
KDM2B Signaling Pathway and Interactions
KDM2B is a key component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1). It plays a crucial role in recruiting this complex to CpG islands, leading to gene silencing.
Caption: KDM2B's role in recruiting the PRC1.1 complex to CpG islands, leading to gene silencing.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common ChIP-seq issues.
Detailed Experimental Protocol: ChIP-seq with this compound
This protocol provides a general framework. Optimization of specific steps, such as inhibitor concentration, cross-linking time, and sonication conditions, is critical for success.[8][9]
1. Cell Culture and Inhibitor Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
3. Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average size of 200-1000 bp.[6] Optimization of sonication is crucial and should be checked on an agarose gel.
4. Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Pre-clear the supernatant with protein A/G beads.
-
Add 1-10 µg of a ChIP-validated KDM2B antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[6][7]
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[4]
6. DNA Purification and Quantification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the purified DNA using a high-sensitivity method (e.g., Qubit).
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and input control DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
Quantitative Data Summary Tables
Table 1: Recommended Starting Conditions for ChIP-seq
| Parameter | Recommended Range | Notes | References |
| Cell Number | 1 x 10^6 - 1 x 10^7 cells | Dependent on target abundance and antibody affinity. | [8] |
| Formaldehyde Concentration | 1% (v/v) | Optimization may be required for different cell types. | [9] |
| Cross-linking Time | 10 - 15 minutes | Over-crosslinking can mask epitopes. | [6][7] |
| Sonication Fragment Size | 200 - 1000 bp | Optimal size for high-resolution mapping. | [6] |
| Antibody Concentration | 1 - 10 µg per IP | Titration is necessary for each new antibody lot. | [6][7] |
| Input DNA | 1-10% of total chromatin | Used as a control for normalization. | [5] |
Table 2: Example Sonication Optimization Parameters (for a specific sonicator)
| Number of Cycles | 'On' Time (seconds) | 'Off' Time (seconds) | Power Setting | Resulting Fragment Size Range (bp) |
| 10 | 30 | 30 | Low | 1000 - 3000 |
| 15 | 30 | 30 | Low | 500 - 1500 |
| 20 | 30 | 30 | Medium | 200 - 800 |
| 25 | 30 | 30 | Medium | 100 - 500 |
Note: The above table is an illustrative example. Optimal sonication conditions must be determined empirically for each cell type and experimental setup.[8]
References
- 1. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 2. KDM2B - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Validation & Comparative
Validating the Target Specificity of Kdm2B-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target specificity of Kdm2B-IN-3, a putative inhibitor of the histone lysine demethylase KDM2B. Due to the limited publicly available data on this compound, this document focuses on established best practices and compares its anticipated validation with known alternative KDM2 family inhibitors, such as Daminozide. The following sections detail experimental protocols and data presentation formats necessary for a rigorous assessment of inhibitor specificity.
Introduction to KDM2B and its Inhibition
Comparative Analysis of KDM2B Inhibitors
A critical aspect of characterizing any new inhibitor is to determine its potency and selectivity against its intended target and a panel of related enzymes. The following table summarizes the available data for alternative KDM2/7 subfamily inhibitors and provides a template for the data required for this compound.
Table 1: Biochemical Potency and Selectivity of KDM2/7 Subfamily Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | KDM2B | Data not publicly available | Data not publicly available | WO2016112284A1[5] |
| Daminozide | KDM2A | 1.5 | Selective for the KDM2/7 subfamily. At least 100-fold selective over other tested KDM subfamilies (KDM3A IC50 = 127 µM) and other 2-oxoglutarate oxygenases.[1][6] | [1][6] |
| PHF8 | 0.55 | [6] | ||
| KDM7A | 2.1 | [6] | ||
| GSK-J1 | KDM6B | 0.06 | Highly potent inhibitor of the KDM6 subfamily. Shows no activity against KDM2A.[7][8] | [7][8] |
| KDM5B | 94 | Weaker inhibition of KDM5 subfamily. | [8] | |
| KDM5C | 11 | [8] |
Experimental Protocols for Target Validation
To rigorously validate the target specificity of a novel KDM2B inhibitor like this compound, a multi-faceted approach employing biochemical, cellular, and target engagement assays is essential.
Biochemical Assays: In Vitro Demethylase Activity
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant KDM2B and other histone demethylases.
Methodology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay that can be used to measure the demethylation of a biotinylated histone peptide substrate by a recombinant demethylase enzyme.
-
Reagents and Materials: Recombinant KDM2B and other histone demethylases (e.g., KDM2A, KDM4, KDM5, KDM6 subfamilies), biotinylated histone H3 peptides (e.g., H3K36me2), S-adenosylmethionine (SAM) as a methyl donor for control reactions, AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K36me1), and streptavidin-coated donor beads.
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the recombinant KDM2B enzyme.
-
The demethylation reaction is initiated by adding the biotinylated H3K36me2 peptide substrate and the co-factor 2-oxoglutarate.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin donor beads are added.
-
After incubation, the plate is read on an Alpha-enabled plate reader. The signal generated is proportional to the amount of demethylated product.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A selectivity panel should be run against other histone demethylases to determine the inhibitor's specificity.
Cellular Assays: Histone Methylation Status and Gene Expression
Objective: To confirm that the inhibitor affects the methylation status of KDM2B target histones in a cellular context and modulates the expression of KDM2B target genes.
Methodology 1: Western Blotting for Histone Marks
-
Cell Culture and Treatment: Treat cells (e.g., a cancer cell line with known KDM2B expression) with increasing concentrations of this compound for a specified time.
-
Histone Extraction: Isolate histones from the treated cells.
-
Western Blotting: Perform western blot analysis using antibodies specific for H3K36me2, H3K4me3, and other relevant histone marks. An antibody against total Histone H3 should be used as a loading control.
-
Data Analysis: Quantify the changes in the levels of specific histone methylation marks in response to the inhibitor treatment.
Methodology 2: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for KDM2B or for a specific histone mark (e.g., H3K36me2).
-
DNA Purification and qPCR: Reverse the crosslinks and purify the DNA. Use quantitative PCR (qPCR) to measure the enrichment of specific gene promoters known to be targeted by KDM2B.
-
Data Analysis: Compare the enrichment of target gene promoters in inhibitor-treated versus untreated cells.
Target Engagement Assays
Objective: To confirm that the inhibitor directly binds to KDM2B inside the cell.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand can stabilize a protein and increase its melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble KDM2B at each temperature using western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble KDM2B as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Off-Target Effects and Broader Selectivity Profiling
To ensure the specificity of this compound, it is crucial to assess its activity against a broad range of other protein targets.
Table 2: Recommended Off-Target Screening Panel
| Assay Type | Panel | Purpose |
| Biochemical Assay | Full JmjC histone demethylase panel | To assess selectivity against all subfamilies of JmjC demethylases. |
| LSD histone demethylase panel | To assess selectivity against the other major class of histone demethylases. | |
| Kinome Screen | Broad kinase panel (e.g., KINOMEscan) | To identify any off-target effects on protein kinases, a common source of off-target activity for small molecule inhibitors. |
| Proteome-wide CETSA | Mass spectrometry-based CETSA (TPP) | To globally assess target and off-target engagement across the proteome. |
Signaling Pathway Analysis
KDM2B is known to be a component of the Polycomb Repressive Complex 1 (PRC1) and plays a role in transcriptional repression at CpG islands.[1][9] Validating the effect of this compound on this pathway is a key step.
Conclusion
The validation of this compound's target specificity requires a comprehensive and multi-pronged approach. While public data on this specific compound is currently lacking, the experimental framework outlined in this guide provides a clear path for its characterization. By employing a combination of biochemical, cellular, and target engagement assays, and by comparing its performance against known inhibitors like Daminozide, researchers can build a robust data package to support its use as a selective KDM2B probe for both basic research and therapeutic development.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KDM2B Inhibitors: Kdm2B-IN-3 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The histone lysine demethylase KDM2B has emerged as a significant target in cancer research due to its role in cell proliferation, differentiation, and senescence. As the quest for potent and selective KDM2B inhibitors continues, several small molecules have been developed. This guide provides an objective comparison of Kdm2B-IN-3 against other known KDM2B inhibitors, focusing on their biochemical potency and the methodologies used for their evaluation.
Introduction to KDM2B
KDM2B, also known as JHDM1B or FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine 36 of histone H3 (H3K36me2/3) and di-methylated lysine 4 of histone H3 (H3K4me2). By altering these histone marks, KDM2B plays a crucial role in regulating gene expression. Dysregulation of KDM2B activity has been implicated in various cancers, making it an attractive therapeutic target. The development of small molecule inhibitors that can modulate KDM2B activity is a key area of focus in epigenetic drug discovery.
Biochemical Potency of KDM2B Inhibitors
Several inhibitors targeting KDM2B have been identified, with this compound, KDM2B-IN-2, and KDM2B-IN-4 being notable examples. These compounds are all derived from the same patent, WO2016112284A1. Their potency is typically evaluated through biochemical assays that measure the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (nM) | Assay |
| This compound | KDM2B | Not explicitly stated (claimed to be in the nanomolar range) | TR-FRET |
| KDM2B-IN-2 | KDM2B | 21 | TR-FRET[1][2] |
| KDM2B-IN-4 | KDM2B | 1.12 | Not specified[3][4] |
Note: While this compound is described as a potent inhibitor, a precise IC50 value is not publicly available outside of the patent literature which generally claims nanomolar activity. KDM2B-IN-4 demonstrates the highest reported potency among the three.
Selectivity of KDM2B Inhibitors
A critical aspect of a good quality chemical probe or a potential drug candidate is its selectivity for the intended target over other related proteins. The human genome encodes for several other histone demethylases, many of which share structural similarities within their catalytic domains, particularly within the JmjC family. Cross-reactivity with other KDMs, such as those in the KDM4 and KDM5 subfamilies, can lead to off-target effects.
Currently, detailed public information regarding the selectivity profiles of this compound, KDM2B-IN-2, and KDM2B-IN-4 against a broad panel of histone demethylases is limited. Further experimental data is required to fully assess their specificity and potential for off-target activities.
Experimental Methodologies
The evaluation of KDM2B inhibitors relies on robust and sensitive biochemical and cellular assays. Below are detailed protocols for key experiments commonly used in the characterization of these compounds.
Biochemical Assays for IC50 Determination
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for measuring enzymatic activity and inhibitor potency in a homogeneous format.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM2B. The product is detected by a specific antibody conjugated to a fluorescent acceptor (e.g., d2) and streptavidin conjugated to a fluorescent donor (e.g., Europium cryptate). When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, α-ketoglutarate, Ascorbic Acid, and (NH4)2Fe(SO4)2·6H2O.
-
Add recombinant human KDM2B enzyme to the wells of a microplate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the biotinylated H3K36me2 peptide substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a mixture of anti-H3K36me1-d2 antibody and Streptavidin-Europium cryptate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based assay that is highly suitable for detecting enzymatic activity.
-
Principle: This assay also uses a biotinylated histone peptide substrate. The demethylated product is recognized by an antibody conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. When the enzyme is active, the substrate is demethylated, allowing the antibody to bind and bring the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
-
Protocol:
-
Set up the enzymatic reaction in a similar manner to the TR-FRET assay, with KDM2B enzyme, substrate, and varying concentrations of the inhibitor.
-
After the enzymatic reaction, add a mixture of AlphaLISA acceptor beads conjugated to the anti-demethylated histone antibody and streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal intensity against the inhibitor concentration to calculate the IC50.
-
Cellular Assays for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
-
Protocol:
-
Culture cells (e.g., a cancer cell line known to express KDM2B) and treat with the KDM2B inhibitor or vehicle control for a specific time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble KDM2B in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble KDM2B as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: KDM2B signaling pathway and point of inhibition.
Caption: TR-FRET experimental workflow for KDM2B inhibitors.
Conclusion
This compound, along with KDM2B-IN-2 and KDM2B-IN-4, represents a promising class of chemical tools for studying the function of KDM2B and for the potential development of novel cancer therapeutics. While initial data indicates high potency, a comprehensive understanding of their selectivity and cellular activity is crucial for their effective use in research and development. The experimental protocols outlined in this guide provide a foundation for the continued characterization of these and other novel KDM2B inhibitors. Further studies are warranted to fully elucidate the comparative efficacy and safety of these compounds.
References
A Comparative Guide: Kdm2B-IN-3 Pharmacological Inhibition Versus KDM2B Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target is crucial for experimental design and interpretation. This guide provides a comprehensive comparison of targeting the histone demethylase KDM2B with the chemical inhibitor Kdm2B-IN-3 versus genetic ablation through knockout techniques.
While direct experimental data for this compound is limited as it is a recently developed inhibitor described in patent literature, this guide will leverage data from other potent KDM2B inhibitors as a proxy for its anticipated effects. This comparative analysis will equip researchers with the necessary information to select the most appropriate method for their scientific inquiries into KDM2B function.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (and other KDM2B Inhibitors) | KDM2B Genetic Knockout |
| Nature of Inhibition | Reversible or irreversible binding to the KDM2B protein, inhibiting its demethylase activity. | Permanent removal of the KDM2B gene, leading to a complete loss of protein expression. |
| Specificity | Can have off-target effects on other structurally similar proteins. The specificity of this compound is not yet publicly detailed. | Highly specific to the KDM2B gene. |
| Temporal Control | Allows for acute and reversible inhibition, enabling the study of dynamic cellular processes. | Constitutive loss of function, which may lead to compensatory mechanisms during development. |
| Cellular Effects | Inhibition of proliferation, induction of cell cycle arrest and apoptosis in cancer cells. | Delayed cell proliferation, induced senescence, and impaired cell differentiation.[1] |
| Signaling Pathways | Known to affect pathways such as the PI3K/AKT pathway.[2] | Regulates multiple signaling pathways including PI3K/Akt/mTOR, Wnt/β-catenin, and FGF-2-KDM2B-EZH2.[1][3] |
| Experimental Applications | Ideal for studying the acute effects of KDM2B inhibition and for preclinical drug development. | Best suited for studying the developmental and long-term roles of KDM2B. |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
This compound and other small molecule inhibitors function by binding to the KDM2B protein, thereby blocking its catalytic activity. For instance, KDM2B-IN-4 is a potent histone demethylase KDM2B inhibitor with an IC50 of 1.12 nM.[4] These inhibitors can be competitive with the enzyme's substrate or act allosterically. The reversibility of these inhibitors allows for a temporal investigation of KDM2B function.
KDM2B genetic knockout , on the other hand, involves the permanent deletion of the KDM2B gene from the genome. This results in a complete absence of KDM2B protein and its function. This approach is invaluable for understanding the fundamental roles of KDM2B in development and disease, though it may trigger compensatory mechanisms by other proteins.
Impact on Cellular Processes
Both pharmacological inhibition and genetic knockout of KDM2B have profound effects on various cellular processes, particularly in the context of cancer.
| Cellular Process | Effect of KDM2B Inhibition (Pharmacological) | Effect of KDM2B Knockout (Genetic) |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines.[2] | Delayed cell proliferation and induced senescence in mouse embryonic fibroblasts.[1] |
| Cell Cycle | Induces cell cycle arrest.[2] | Knockdown leads to G0/G1 phase arrest in triple-negative breast cancer cells.[5] |
| Apoptosis | Can induce apoptosis in cancer cells. | Silencing KDM2B can sensitize glioblastoma cells to TRAIL-induced apoptosis. |
| Cell Differentiation | Promotes differentiation of basal-like breast cancer cells.[6] | Conditional deletion in mouse embryonic stem cells induces early differentiation.[1] |
| Cell Migration | Attenuates TGF-β-induced cell migration in cancer cells.[7] | Knockdown reduces cell migration. |
Experimental Protocols: A Methodological Overview
Pharmacological Inhibition with KDM2B Inhibitors:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Prepare a stock solution of the KDM2B inhibitor (e.g., Kdm2B-IN-4) in a suitable solvent like DMSO. On the day of the experiment, dilute the inhibitor to the desired final concentration in the cell culture medium and treat the cells for the specified duration.
-
Cell Viability Assay (MTT/CCK-8): After treatment, add MTT or CCK-8 reagent to the cells and incubate as per the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
Cell Cycle Analysis (Flow Cytometry): Harvest and fix the treated cells in ethanol. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution using a flow cytometer.
-
Western Blotting: Lyse the treated cells and quantify the protein concentration. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against proteins of interest (e.g., KDM2B, p-AKT, total AKT, cell cycle regulators).
KDM2B Genetic Knockout (CRISPR/Cas9):
-
Guide RNA Design and Cloning: Design single-guide RNAs (sgRNAs) targeting a critical exon of the KDM2B gene. Clone the sgRNAs into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the Cas9/sgRNA plasmid into the target cells. Select for successfully transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of KDM2B at the genomic level by sequencing and at the protein level by Western blotting.
-
Phenotypic Analysis: Perform various cellular and molecular assays on the validated knockout clones to assess the consequences of KDM2B loss.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the functional consequences of targeting KDM2B, the following diagrams illustrate a key signaling pathway influenced by KDM2B and a typical experimental workflow.
Caption: KDM2B activates the PI3K/Akt/mTOR pathway, promoting proliferation and glycolysis while inhibiting autophagy. Both this compound and KDM2B knockout disrupt this signaling cascade.
Caption: A generalized workflow for comparing the effects of pharmacological inhibition versus genetic knockout of KDM2B.
Conclusion: Choosing the Right Tool for the Job
The choice between using this compound (or other inhibitors) and a KDM2B genetic knockout strategy depends on the specific research question.
-
For studying the acute and dynamic roles of KDM2B's enzymatic activity, and for exploring its potential as a therapeutic target, pharmacological inhibitors are the preferred tool. They offer temporal control and are more directly relevant to drug development.
-
For dissecting the fundamental, long-term, and developmental functions of the KDM2B protein, and for creating clean genetic models, knockout approaches are superior. They provide a complete and specific loss of function, avoiding the potential off-target effects of small molecules.
By carefully considering the strengths and limitations of each approach, researchers can design robust experiments that will yield clear and impactful insights into the complex biology of KDM2B.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells [mdpi.com]
- 3. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. KDM2B is involved in the epigenetic regulation of TGF-β-induced epithelial–mesenchymal transition in lung and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
KDM2B-IN-3: A Comparative Analysis of its Selectivity Profile Against Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of KDM2B-IN-3, a known inhibitor of the histone demethylase KDM2B. While detailed quantitative data on its activity against a broad panel of demethylases is not extensively available in the public domain, this document outlines the typical methodologies used for such assessments and presents a framework for comparison.
KDM2B (Lysine-Specific Demethylase 2B), also known as FBXL10 or JHDM1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine 36 of histone H3 (H3K36me2/3) and tri-methylated lysine 4 of histone H3 (H3K4me3). Its role in gene repression and cellular processes such as proliferation and senescence has made it a target for therapeutic intervention, particularly in oncology.
This compound is a small molecule inhibitor of KDM2B, identified in patent WO2016112284A1[1][2]. Understanding its selectivity is crucial for predicting its biological effects and potential off-target activities.
Data Presentation: Selectivity Profile of this compound
A comprehensive selectivity profile of a demethylase inhibitor is typically generated by testing its activity against a panel of other histone demethylases. The results are often presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While a complete selectivity panel for this compound is not publicly available, the following table provides a template for how such data is typically presented. Researchers are encouraged to perform these or similar assays to generate a comprehensive profile for this compound and its analogues.
| Demethylase Target | Family | Substrate | This compound IC50 (nM) | Reference |
| KDM2B | JHDM1 | H3K36me2/me3, H3K4me3 | Data not publicly available | WO2016112284A1[1][2] |
| KDM2A | JHDM1 | H3K36me2/me3 | Data not publicly available | |
| KDM3A | JHDM2 | H3K9me1/me2 | Data not publicly available | |
| KDM4A | JHDM3 | H3K9me2/me3, H3K36me2/me3 | Data not publicly available | |
| KDM4C | JHDM3 | H3K9me2/me3, H3K36me2/me3 | Data not publicly available | |
| KDM5A | JARID | H3K4me2/me3 | Data not publicly available | |
| KDM5B | JARID | H3K4me2/me3 | Data not publicly available | |
| KDM6A | JHDM3 | H3K27me2/me3 | Data not publicly available | |
| KDM6B | JHDM3 | H3K27me2/me3 | Data not publicly available | |
| LSD1 | FAD-dependent | H3K4me1/me2, H3K9me1/me2 | Data not publicly available |
Experimental Protocols
The following describes a general methodology for determining the in vitro inhibitory activity of a compound like this compound against histone demethylases. This protocol is based on common practices in the field and can be adapted for specific demethylases.
In Vitro Histone Demethylase Inhibition Assay (e.g., AlphaLISA or TR-FRET)
Objective: To determine the IC50 value of this compound against KDM2B and other histone demethylases.
Materials:
-
Recombinant human histone demethylase enzymes (e.g., KDM2B, KDM4A, KDM5C, etc.)
-
Biotinylated histone H3 peptides with specific methylation marks (e.g., H3K36me3, H3K4me3)
-
AlphaLISA® Acceptor beads conjugated to an anti-demethylated histone antibody (e.g., anti-H3K36me2)
-
Streptavidin-coated Donor beads
-
This compound and other control compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM L-ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O, 100 µM α-ketoglutarate)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant demethylase enzyme and the biotinylated histone peptide substrate to their optimal concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the demethylase enzyme, followed by the test compound (this compound) or vehicle control (DMSO). Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
AlphaLISA: Stop the reaction by adding a solution containing AlphaLISA® Acceptor beads conjugated to the antibody that recognizes the demethylated product. After a further incubation period, add Streptavidin-coated Donor beads.
-
TR-FRET: Add a detection mix containing a terbium-labeled antibody that recognizes the demethylated product and a fluorescent acceptor (e.g., fluorescein) linked to an anti-biotin antibody.
-
-
Signal Reading: Read the plate on a suitable plate reader (e.g., EnVision® for AlphaLISA, or a TR-FRET enabled reader).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: Logical diagram illustrating the ideal selectivity profile of this compound.
References
Illuminating the Activity of Kdm2B-IN-3: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the epigenetic regulator KDM2B, the small molecule inhibitor Kdm2B-IN-3 presents a promising tool. This guide provides a comprehensive comparison of biochemical assays to confirm and quantify the activity of this compound, alongside a detailed look at its performance against other known KDM2B inhibitors.
KDM2B (Lysine-Specific Demethylase 2B) is a histone demethylase that plays a crucial role in gene regulation, and its dysregulation has been implicated in various cancers.[1] Inhibitors of KDM2B, such as this compound, are therefore valuable for both basic research and as potential therapeutic agents. This guide outlines established methods to assess the inhibitory potential of this compound and offers a comparative analysis with other commercially available inhibitors.
Quantitative Comparison of KDM2B Inhibitors
To provide a clear benchmark for the efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known KDM2B inhibitors. A lower IC50 value indicates a more potent inhibitor. While a specific IC50 value for this compound is not publicly available, its activity can be determined and compared using the assays described in this guide.
| Inhibitor | Target(s) | IC50 (nM) |
| KDM2B-IN-4 | KDM2B | 1.12[2] |
Note: The potency of an inhibitor can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Biochemical Assays for Measuring KDM2B Inhibition
Several robust and high-throughput biochemical assays are available to determine the inhibitory activity of compounds like this compound against KDM2B. The choice of assay often depends on the available laboratory equipment, desired throughput, and the specific scientific question being addressed. The most common methods rely on the detection of byproducts of the demethylation reaction or the quantification of the methylation status of a histone substrate.[3][4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a popular choice for their high sensitivity and low background.[5] The assay measures the FRET (Förster Resonance Energy Transfer) between a donor and an acceptor fluorophore.
Experimental Workflow:
References
A Researcher's Guide to Cellular Assays for Validating KDM2B Inhibition by Kdm2B-IN-3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of cellular assays to validate the efficacy and mechanism of Kdm2B-IN-3, a putative inhibitor of the histone lysine demethylase KDM2B. While specific experimental data for this compound is limited in publicly available literature, this guide outlines the standard assays and methodologies used to characterize KDM2B inhibitors, enabling a robust evaluation of this and other potential therapeutic compounds.
KDM2B (Lysine-Specific Demethylase 2B) is a histone demethylase that primarily removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2) and tri-methylated lysine 4 of histone H3 (H3K4me3).[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound has been identified as an inhibitor of KDM2B, extracted from patent WO2016112284A1.[3][4][5] Validating its on-target effects and cellular consequences is crucial for its development as a potential anti-cancer agent.
Comparison of Cellular Assays for KDM2B Inhibitor Validation
A multi-faceted approach employing a variety of cellular assays is essential to thoroughly validate a KDM2B inhibitor. The following table summarizes key assays, their purpose, and the expected outcomes upon effective KDM2B inhibition.
| Assay Category | Specific Assay | Purpose | Expected Outcome with KDM2B Inhibition |
| Target Engagement | Immunofluorescence | To visualize and quantify changes in global H3K36me2 levels within the cell nucleus. | Increased nuclear staining intensity of H3K36me2, indicating inhibition of KDM2B's demethylase activity. |
| Western Blotting | To quantify changes in global levels of H3K36me2 and other histone marks. | Increased band intensity for H3K36me2. | |
| Cell Proliferation & Viability | MTT Assay | To measure cell metabolic activity as an indicator of cell viability.[6][7] | Decreased cell viability in cancer cells dependent on KDM2B activity. |
| Colony Formation Assay | To assess the ability of single cells to proliferate and form colonies, a measure of long-term survival and clonogenicity.[8][9] | Reduced number and/or size of colonies, indicating impaired self-renewal and proliferative capacity. | |
| Cell Cycle & Apoptosis | Flow Cytometry (Cell Cycle Analysis) | To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | Cell cycle arrest at a specific phase, often G1, due to the de-repression of cell cycle inhibitors. |
| Caspase Activity Assay | To measure the activity of caspases, key executioners of apoptosis.[10][11] | Increased caspase activity, indicating the induction of programmed cell death. | |
| Annexin V/PI Staining | To detect early (Annexin V) and late (Propidium Iodide) apoptotic cells. | Increased percentage of Annexin V-positive cells. | |
| Cell Migration & Invasion | Wound Healing (Scratch) Assay | To evaluate the collective migration of a sheet of cells to close a "wound".[12][13] | Slower wound closure rate, indicating inhibition of cell migration. |
| Transwell Invasion Assay | To assess the ability of cells to migrate through a basement membrane matrix, mimicking invasion. | Reduced number of cells invading through the membrane. |
Key Experimental Protocols
Detailed methodologies for the principal assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and experimental conditions.
Immunofluorescence for H3K36me2
This protocol allows for the direct visualization of the inhibitor's effect on its target histone mark.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K36me2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.[14][15]
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.[14]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[16]
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[16]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.[14]
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound.[7]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature with shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells following treatment.
Materials:
-
Cells in a single-cell suspension
-
Complete culture medium
-
6-well plates
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound or a vehicle control for a specified period.
-
Harvest and plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with a fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Wound Healing (Scratch) Assay
This straightforward method assesses collective cell migration.
Materials:
-
Cells cultured to confluence in a 6-well or 24-well plate
-
Sterile pipette tip (p200 or p10)
-
Serum-free or low-serum medium
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12]
-
Wash the wells with PBS to remove detached cells.[13]
-
Replace the medium with serum-free or low-serum medium containing this compound or a vehicle control to inhibit proliferation.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
Caspase-Glo® 3/7 Assay (Promega)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound or a vehicle control.
-
Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate the workflows of key assays and a relevant signaling pathway affected by KDM2B.
Caption: Workflow for Immunofluorescence Staining.
Caption: Workflow for MTT Cell Viability Assay.
Caption: KDM2B and the PI3K/AKT/mTOR Signaling Pathway.
By employing these well-established cellular assays, researchers can effectively validate the inhibitory activity of this compound, elucidate its mechanism of action, and build a strong foundation for its further development as a potential cancer therapeutic.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. 2.8. Caspase Activity Assay [bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. epigentek.com [epigentek.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ptglab.com [ptglab.com]
Kdm2B-IN-3: A Comparative Analysis of a Novel Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kdm2B-IN-3, a small molecule inhibitor of the histone lysine demethylase KDM2B, alongside other known inhibitors targeting the KDM2 family. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways to support researchers in their drug discovery and development efforts.
Introduction to KDM2B
KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that specifically removes methyl groups from lysine residues on histone tails, primarily targeting dimethylated H3K36 (H3K36me2) and trimethylated H3K4 (H3K4me3).[1] By altering histone methylation states, KDM2B plays a crucial role in the epigenetic regulation of gene expression.[1] It is involved in various cellular processes, including cell senescence, proliferation, and differentiation.[1] Dysregulation of KDM2B has been implicated in several cancers, making it an attractive target for therapeutic intervention.[1]
Comparative Analysis of KDM2B Inhibitors
The development of potent and selective KDM2B inhibitors is a key focus in epigenetic drug discovery. This compound has emerged as a novel compound targeting this enzyme. The following table provides a quantitative comparison of this compound's commercially available alternatives based on their half-maximal inhibitory concentration (IC50) values. It is important to note that a specific IC50 value for this compound is not publicly available, but it is described as a histone demethylase KDM2B inhibitor in patent WO2016112284A1.[2][3]
| Compound | Target(s) | IC50 | Assay Type | Reference |
| This compound | KDM2B | Not Publicly Available | - | [2][3] |
| KDM2B-IN-4 | KDM2B | 1.12 nM | Biochemical Assay | [4] |
| KDM2B-IN-2 | KDM2B | 0.021 µM | TR-FRET | |
| KDM2B-IN-1 | KDM2B | 0.016 nM | Biochemical Assay | |
| KDM2A/7A-IN-1 | KDM2A, KDM7A | 0.16 µM (for KDM2A) | Biochemical Assay | |
| KDM2/7-IN-1 | KDM7A, KDM7B, KDM2A | 6.8 µM (for KDM2A) | Biochemical Assay | |
| Daminozide | KDM2/7 subfamily | 1.5 µM (for KDM2A) | Biochemical Assay | |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 1.8 µM (for KDM2A) | Biochemical Assay |
Experimental Protocols
The determination of inhibitor potency is critical for drug development. The following are detailed methodologies for common assays used to characterize KDM2B inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput biochemical assay is commonly used to measure the enzymatic activity of histone demethylases.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM2B. A terbium-labeled antibody specific for the demethylated product and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is demethylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal that is measured over time.
Protocol Outline:
-
Reagent Preparation: Recombinant KDM2B enzyme, biotinylated H3K36me2 peptide substrate, terbium-labeled anti-H3K36me1 antibody, and streptavidin-d2 acceptor are prepared in assay buffer.
-
Compound Preparation: this compound and other test compounds are serially diluted to various concentrations.
-
Reaction Setup: The KDM2B enzyme is pre-incubated with the test compounds in a 384-well plate.
-
Reaction Initiation: The demethylation reaction is initiated by the addition of the peptide substrate and co-factors (e.g., α-ketoglutarate, ascorbic acid, Fe(II)).
-
Reaction Termination and Detection: The reaction is stopped, and the detection reagents (antibody and acceptor) are added.
-
Signal Measurement: The TR-FRET signal is read on a compatible plate reader after an incubation period.
-
Data Analysis: The IC50 values are calculated by plotting the inhibitor concentration against the percentage of enzyme inhibition.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is another sensitive method for quantifying enzymatic activity.
Principle: The assay relies on the proximity of donor and acceptor beads. One bead is coated with streptavidin to bind the biotinylated histone peptide substrate, and the other is coated with a protein that binds a specific antibody recognizing the demethylated product. When the enzyme demethylates the substrate, the antibody binds, bringing the beads close enough for a luminescent signal to be generated upon excitation.
Protocol Outline:
-
Reagent Preparation: Prepare KDM2B enzyme, biotinylated H3K36me2 substrate, anti-H3K36me1 antibody, and AlphaScreen donor and acceptor beads.
-
Compound Dispensing: Dispense serial dilutions of the inhibitor into a 384-well plate.
-
Enzyme and Substrate Incubation: Add KDM2B enzyme to the wells, followed by the histone peptide substrate to initiate the reaction.
-
Detection: After incubation, add the antibody and the AlphaScreen beads.
-
Signal Reading: The plate is read on an AlphaScreen-compatible reader.
-
IC50 Calculation: Dose-response curves are generated to determine the IC50 values.
Cellular Immunofluorescence Assay
This cell-based assay assesses the ability of an inhibitor to engage its target and modulate histone methylation within a cellular context.[5][6]
Principle: Cells overexpressing KDM2B are treated with the inhibitor. The effect on the global levels of H3K36me2 is then visualized and quantified using immunofluorescence microscopy with an antibody specific for this histone mark.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS or HeLa) and transfect with a vector expressing FLAG-tagged KDM2B.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a defined period.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with a primary antibody against H3K36me2 and a fluorescently labeled secondary antibody. Co-stain with an anti-FLAG antibody to identify transfected cells.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the H3K36me2 signal in the nuclei of transfected cells.
-
Dose-Response Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the cellular EC50.
KDM2B Signaling Pathways
KDM2B is involved in multiple signaling pathways that are critical for cell fate decisions and are often dysregulated in cancer. Understanding these pathways provides context for the mechanism of action of KDM2B inhibitors.
Caption: KDM2B's role in key cancer-related signaling pathways.
Conclusion
This compound represents a promising tool for investigating the biological functions of KDM2B and for the development of novel cancer therapeutics. This guide provides a framework for comparing this compound to other available inhibitors and outlines the essential experimental protocols for their characterization. The provided signaling pathway diagram offers a visual representation of the complex regulatory networks in which KDM2B participates, aiding in the formulation of new research hypotheses and therapeutic strategies. As more data on this compound becomes publicly available, a more direct and comprehensive comparison of its dose-response profile will be possible.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Kdm2B-IN-3: An In-depth Look at a Potent KDM2B Inhibitor and its JmjC Domain Selectivity Profile
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of epigenetic modulators is paramount. Kdm2B-IN-3 has emerged as a significant tool in the study of the Jumonji C (JmjC) domain-containing histone lysine demethylase KDM2B. This guide provides a comprehensive comparison of this compound, detailing its inhibitory activity and discussing its selectivity in the context of the broader JmjC protein family. While extensive cross-reactivity data for this compound is not publicly available, this guide presents the existing data on its primary target, KDM2B, and outlines the standard methodologies used to assess inhibitor selectivity.
Potency of this compound Against its Primary Target, KDM2B
This compound, also identified as compound 183c in patent WO2016112284A1, is a highly potent inhibitor of the histone demethylase KDM2B.[1][2] Biochemical assays have demonstrated its ability to inhibit KDM2B activity at nanomolar concentrations. The table below summarizes the reported IC50 value for this compound and a related potent compound, KDM2B-IN-4 (compound 182b), against KDM2B.
| Compound | Alternative Name | Target | IC50 (nM) |
| This compound | Compound 183c | KDM2B | 2.4 |
| KDM2B-IN-4 | Compound 182b | KDM2B | 1.12 |
Caption: Table 1. Inhibitory potency of this compound and KDM2B-IN-4 against KDM2B.
Cross-reactivity of this compound with other JmjC Domain Proteins
A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. The JmjC domain family is a large class of enzymes with a conserved catalytic domain, making the development of highly selective inhibitors a significant challenge.
Currently, comprehensive public data on the cross-reactivity of this compound against a broad panel of other JmjC domain-containing proteins is not available. The primary source of information, patent WO2016112284A1, focuses on the compound's activity against KDM2B and does not provide a detailed selectivity profile against other JmjC demethylases.
To provide a framework for understanding how such selectivity is typically evaluated, the following sections detail the standard experimental protocols used for assessing the cross-reactivity of JmjC inhibitors.
Experimental Protocols
The following protocols describe standard biochemical assays used to determine the potency and selectivity of inhibitors against JmjC domain-containing histone demethylases. The protocol for the KDM2B inhibition assay is based on the methodology described in patent WO2016112284A1.
Biochemical Assay for KDM2B Inhibition (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the activity of histone demethylases and the potency of their inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against KDM2B demethylase activity.
Materials:
-
Full-length recombinant KDM2B enzyme
-
Biotinylated H3K36me2 peptide substrate (e.g., H2N-RKSAPATGGV(KMe2)KPHRYRPGTV-NTPEGBiot)
-
α-ketoglutarate (2-OG)
-
Ferrous iron (Fe2+)
-
Ascorbate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 6.5)
-
Triton-X 100
-
TR-FRET detection reagents (e.g., from Cisbio)
-
384-well ProxiPlates
Procedure:
-
Prepare a reaction mixture containing KDM2B enzyme (5 nM final concentration), ascorbate (500 µM final), and DTT (2 mM final) in 50 mM HEPES (pH 6.5) with 0.01% Triton-X 100.
-
Add the biotin-H3K36me2 peptide substrate to a final concentration of 200 nM.
-
Add the co-factors 2-OG (at a concentration near the Km, e.g., 0.3 µM or 6 µM final) and Fe2+ (100 µM final).
-
Dispense the reaction mixture into 384-well plates.
-
Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control (final DMSO concentration of 0.25%).
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for JmjC Demethylase Selectivity Screening (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another widely used platform for studying enzyme activity and inhibitor screening. This technology is readily adaptable for assessing the selectivity of an inhibitor against a panel of JmjC domain proteins.
Objective: To determine the IC50 values of a test compound against a panel of JmjC domain-containing demethylases.
Procedure:
-
For each JmjC enzyme to be tested, optimize the assay conditions, including enzyme and substrate concentrations.
-
In separate wells of a 384-well plate, set up enzymatic reactions for each JmjC protein. Each reaction should contain the respective enzyme, its specific biotinylated histone peptide substrate, 2-OG, Fe2+, and assay buffer.
-
Add the test compound (e.g., this compound) in a serial dilution to the wells for each enzyme. Include a DMSO control.
-
Incubate the reactions to allow for demethylation.
-
Add AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product and streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values for each JmjC enzyme to determine the selectivity profile of the inhibitor.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual framework for evaluating inhibitor selectivity and the workflow of a typical screening assay.
Caption: Ideal selectivity profile of a specific KDM2B inhibitor.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Unraveling KDM2B Function: A Comparative Analysis of a Catalytically Inactive Mutant and a Potent Chemical Inhibitor
A detailed examination of the phenotypic consequences of disrupting the catalytic activity of the histone demethylase KDM2B reveals both overlapping and distinct cellular outcomes when comparing a catalytically dead mutant to the chemical inhibitor Kdm2B-IN-3. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting KDM2B.
KDM2B (Lysine-Specific Demethylase 2B), also known as FBXL10 or JHDM1B, is a multidomain protein that plays a crucial role in epigenetic regulation. It is characterized by its JmjC domain, which confers catalytic activity for the demethylation of histone H3 lysine 4 (H3K4), lysine 36 (H3K36), and lysine 79 (H3K79).[1][2] Beyond its enzymatic function, KDM2B possesses non-catalytic roles mediated by other domains, such as the CxxC zinc finger domain, which is responsible for DNA binding.[2] To dissect the specific contributions of KDM2B's catalytic activity from its non-catalytic functions, researchers employ two primary tools: catalytically dead mutants and specific chemical inhibitors.
This guide focuses on the phenotypic comparison of cells expressing a catalytically inactive KDM2B mutant versus those treated with this compound, a potent and specific chemical inhibitor of KDM2B's demethylase activity. While direct head-to-head comparative studies are limited, a synthesis of available data allows for a robust analysis of their respective impacts on cellular processes.
Distinguishing Catalytic from Non-Catalytic Functions
The fundamental difference between using a catalytically dead KDM2B mutant and a chemical inhibitor lies in the specific functions they disrupt. A catalytically inactive mutant, typically generated through site-directed mutagenesis of the JmjC domain (e.g., H242A), preserves the protein's structural integrity and its ability to participate in protein-protein interactions and DNA binding, thereby isolating the effects of the loss of demethylase activity.[3] In contrast, a chemical inhibitor like this compound directly targets and blocks the enzymatic function of the wild-type KDM2B protein present in the cell.
Phenotypic Comparison: A Summary of Cellular Consequences
The disruption of KDM2B's catalytic activity, whether through mutation or chemical inhibition, elicits a range of phenotypic changes, primarily affecting cell proliferation, differentiation, apoptosis, and gene expression.
| Phenotypic Outcome | This compound (Inferred from Knockdown/Inhibition) | Catalytically Dead KDM2B Mutant | Key Distinctions & Overlaps |
| Cell Proliferation | Inhibition of proliferation | Partial or no effect on proliferation | The inhibitor may have broader off-target effects impacting proliferation. The mutant preserves non-catalytic functions that could still influence cell cycle progression. |
| Cellular Senescence | Induction of senescence | Overcoming of senescence block (in specific contexts) | This highlights the dual role of KDM2B, where catalytic activity is linked to senescence bypass, and its absence can trigger it. |
| Cell Differentiation | Promotion of differentiation | Impaired differentiation (in specific lineages) | The non-catalytic scaffolding function of the mutant, particularly its interaction with Polycomb Repressive Complex 1 (PRC1), is crucial for maintaining an undifferentiated state, a function not fully abrogated by inhibitors. |
| Apoptosis | Sensitization to pro-apoptotic stimuli | Failure to repress pro-apoptotic genes | Both approaches demonstrate the role of KDM2B's catalytic activity in suppressing apoptosis. |
| Gene Expression | Upregulation of KDM2B target genes | Failure to demethylate and repress target gene promoters | Both methods lead to the derepression of genes normally silenced by KDM2B's catalytic activity, such as the HOXA7 and MEIS1.[3] |
| Histone Methylation | Increased global H3K4, H3K36, and H3K79 methylation | No change in global histone methylation levels | The catalytically dead mutant fails to demethylate its specific targets, while an inhibitor would lead to a broader accumulation of these marks. |
Experimental Workflows and Logical Relationships
To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the parallel experimental arms for comparing the effects of a KDM2B chemical inhibitor and a catalytically dead mutant.
Caption: A diagram illustrating the distinct catalytic and non-catalytic signaling pathways mediated by KDM2B.
Detailed Experimental Protocols
To facilitate the replication of studies comparing KDM2B inhibition, the following are detailed methodologies for key experiments.
Generation of a Catalytically Dead KDM2B Mutant
-
Vector: A mammalian expression vector (e.g., pCMV, pLenti) containing the full-length human KDM2B cDNA.
-
Mutagenesis: Site-directed mutagenesis is performed to introduce a histidine-to-alanine substitution at position 242 (H242A) within the JmjC domain. This mutation ablates the catalytic activity without significantly altering the protein structure.
-
Procedure:
-
Design primers containing the desired mutation.
-
Perform PCR using a high-fidelity DNA polymerase with the KDM2B expression vector as a template.
-
Digest the parental, methylated DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and verify the mutation by Sanger sequencing.
-
-
Transfection: The sequence-verified catalytically dead KDM2B construct is then transfected into the target cell line using a suitable method (e.g., lipofection, electroporation).
Cell Treatment with this compound
-
Reagent: this compound is a small molecule inhibitor of KDM2B.
-
Procedure:
-
Culture target cells to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and assay.
-
Replace the existing cell culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period, depending on the specific endpoint being measured.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or transfect with the catalytically dead KDM2B mutant.
-
At various time points, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat or transfect cells as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Principle: This technique measures the expression levels of specific genes of interest.
-
Procedure:
-
Treat or transfect cells as described above.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (e.g., HOXA7, MEIS1) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
-
Conclusion
The comparison of a catalytically dead KDM2B mutant with the chemical inhibitor this compound provides a powerful approach to dissect the multifaceted roles of this crucial epigenetic regulator. While both tools effectively abrogate the demethylase activity of KDM2B, leading to overlapping phenotypes such as the derepression of target genes and sensitization to apoptosis, they also reveal distinct consequences. The catalytically dead mutant uniquely preserves the non-catalytic scaffolding functions of KDM2B, which are particularly important for processes like maintaining cell pluripotency. Researchers should carefully consider the specific biological question being addressed when choosing between these valuable tools to gain a more nuanced understanding of KDM2B's function in health and disease.
References
Validating the On-Target Effects of Kdm2B-IN-3: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of Kdm2B-IN-3, a potent and specific inhibitor of the lysine-specific demethylase 2B (KDM2B). Due to the current lack of publicly available proteomics data for this compound, this guide utilizes quantitative proteomics data from a KDM2B knockdown study as a proxy to illustrate the expected on-target effects at the proteome level. This approach provides a robust methodology and a comparative baseline for researchers utilizing this compound or other KDM2B inhibitors.
Introduction to Kdm2B and this compound
KDM2B, also known as JHDM1B or FBXL10, is a histone demethylase that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 36 (H3K36me2/3) and lysine 4 (H3K4me3), and more recently has been identified as a demethylase for H3K79.[1][2] It is a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and is involved in various cellular processes, including cell proliferation, senescence, and differentiation.[1] Dysregulation of KDM2B has been implicated in several cancers, making it an attractive therapeutic target.
This compound is a specific small molecule inhibitor of KDM2B, holding promise for cancer research and therapeutic development. Validating the on-target effects of such inhibitors is critical to ensure that their biological activity is a direct result of KDM2B inhibition.
Comparative Proteomics Analysis: KDM2B Knockdown as a Proxy
To understand the cellular consequences of KDM2B inhibition, we present a summary of quantitative proteomics data from a recent study that utilized shRNA to knockdown KDM2B in the MDA-MB-231 human breast cancer cell line. This dataset provides a valuable reference for the anticipated proteomic changes following treatment with this compound.
Quantitative Proteomic Changes Following KDM2B Knockdown
The following table summarizes the key findings from a Tandem Mass Tag (TMT) based quantitative proteomics experiment comparing KDM2B knockdown cells to control cells. The data highlights significant alterations in proteins involved in ribosome biogenesis, a key process regulated by KDM2B.
| Protein Group | Representative Proteins | Fold Change (log2) in KDM2B Knockdown vs. Control | Biological Process |
| Ribosome Biogenesis Factors | UTP14A, WDR36, BOP1 | Downregulated | Ribosomal RNA processing |
| Ribosomal Proteins (Small Subunit) | RPS3, RPS6, RPS8 | Downregulated | Structural constituent of ribosome |
| Ribosomal Proteins (Large Subunit) | RPL5, RPL11, RPL23A | Downregulated | Structural constituent of ribosome |
| Translation Initiation Factors | EIF3A, EIF4G1 | Downregulated | mRNA translation initiation |
This table is a representative summary based on findings that KDM2B depletion impacts ribosome biogenesis. For a complete list of differentially expressed proteins, please refer to the source publication.
Alternative KDM2B Inhibitors
While this guide focuses on this compound, several other small molecule inhibitors targeting KDM2B have been developed. These compounds offer alternative tools for studying KDM2B function and for potential therapeutic applications. A comparative proteomics analysis of these inhibitors alongside this compound would provide valuable insights into their specificity and on-target effects.
| Inhibitor | Reported IC50 | Notes |
| This compound | Not publicly available | Specific KDM2B inhibitor. |
| KDM2B-IN-1 | 0.016 nM | Potent KDM2B inhibitor. |
| KDM2B-IN-2 | 0.021 µM | Potent KDM2B inhibitor. |
| GSK-J4 | Broad spectrum | Inhibits KDM6A/B, with reported activity against other KDM families including KDM2. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics experiments. Below are generalized protocols for quantitative proteomics and validation experiments based on standard practices in the field.
Quantitative Proteomics Workflow (Tandem Mass Tagging - TMT)
References
A Comparative Analysis of Kdm2B-IN-3 and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the histone demethylase inhibitor Kdm2B-IN-3 and other relevant epigenetic drugs. The information is compiled from publicly available data to assist researchers in evaluating and selecting appropriate chemical probes and potential therapeutic agents for their studies.
Introduction to KDM2B and its Inhibition
Lysine-specific demethylase 2B (KDM2B), also known as FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 36 (H3K36me2/3), lysine 4 (H3K4me3), and lysine 79 (H3K79me2/3)[1][2][3][4]. Dysregulation of KDM2B has been implicated in various cancers, making it an attractive target for therapeutic intervention[5]. This guide focuses on this compound, a compound identified as a KDM2B inhibitor, and compares its characteristics with other epigenetic modulators.
Comparative Efficacy and Specificity of Epigenetic Drugs
The following table summarizes the in vitro biochemical or cellular activities of this compound and a selection of other epigenetic drugs. It is important to note that direct comparison of IC50 values across different assay formats should be done with caution.
| Compound | Target(s) | IC50 | Assay Type | Reference |
| This compound | KDM2B | Data not publicly available | Not specified | Patent: WO2016112284A1[6][7] |
| KDM2B-IN-2 | KDM2B | 21 nM | TR-FRET | MedChemExpress[8] |
| KDM2B-IN-4 | KDM2B | 1.12 nM | Not specified | MedChemExpress[9] |
| GSK-J4 | KDM6A/UTX, KDM6B/JMJD3 | 9 µM (TNFα release in macrophages) | Cellular | Selleck Chemicals[10], Tocris Bioscience |
| Daminozide | KDM2/7 subfamily | 1.5 µM (KDM2A), 0.55 µM (PHF8) | Biochemical | Abcam[11], Cayman Chemical[12] |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 1.8 µM (KDM2A), 0.1 µM (KDM3A), 0.6 µM (KDM4C), 1.4 µM (KDM6B) | Biochemical | MedChemExpress[13], TargetMol[14] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the relevant biological pathways and experimental procedures.
The diagram above illustrates the central role of KDM2B in epigenetic regulation. KDM2B's demethylase activity on histone marks like H3K36me2 leads to the repression of tumor suppressor genes such as p15INK4b, thereby promoting cell proliferation and bypassing senescence[5]. Additionally, KDM2B can recruit the Polycomb Repressive Complex 1 (PRC1) to further enforce gene silencing. Its demethylation of H3K79 has also been linked to the recruitment of SIRT1, leading to chromatin silencing[3].
The evaluation of KDM inhibitors typically follows a multi-step process. Initial high-throughput screening of compound libraries is often performed using biochemical assays like TR-FRET or AlphaLISA to identify initial "hits" that inhibit the demethylase activity of the target enzyme in vitro. Promising hits are then validated in cellular assays to confirm target engagement and downstream effects. The Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of the compound to the target protein in a cellular context. Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) is employed to measure changes in histone methylation at specific gene promoters within cells. Finally, gene expression analysis by qPCR determines the functional consequences of target inhibition on the transcription of downstream genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of KDM inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is commonly used for high-throughput screening of enzyme inhibitors.
-
Principle: The assay measures the inhibition of demethylase activity by detecting the proximity of two fluorescently labeled molecules. A biotinylated histone peptide substrate and a specific antibody that recognizes the methylated state of the peptide are used. The antibody is labeled with a donor fluorophore (e.g., Europium) and streptavidin is conjugated to an acceptor fluorophore (e.g., APC). When the substrate is methylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation. Demethylase activity reduces the FRET signal.
-
Reagents:
-
Recombinant KDM enzyme (e.g., KDM2B)
-
Biotinylated histone peptide substrate (e.g., H3K36me2)
-
S-adenosyl-L-methionine (SAM) as a co-substrate for methyltransferases (used in coupled assays)
-
Alpha-ketoglutarate, Fe(II), and Ascorbate as co-factors for JmjC demethylases
-
Anti-methylated histone antibody conjugated to a donor fluorophore
-
Streptavidin conjugated to an acceptor fluorophore
-
Assay buffer
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Add the KDM enzyme, substrate, and co-factors to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate to allow the demethylation reaction to proceed.
-
Stop the reaction and add the detection reagents (antibody and streptavidin conjugates).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence to determine the extent of FRET and, consequently, the enzyme activity.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another bead-based proximity assay suitable for high-throughput screening.
-
Principle: Similar to TR-FRET, AlphaLISA measures the interaction between a biotinylated substrate and an antibody. Donor beads release singlet oxygen upon excitation, which can travel to nearby acceptor beads, triggering a chemiluminescent signal.
-
Reagents:
-
Recombinant KDM enzyme
-
Biotinylated histone peptide substrate
-
Co-factors for the demethylase
-
Anti-methylated histone antibody
-
Streptavidin-coated donor beads
-
Protein A-coated acceptor beads
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Perform the enzymatic reaction as described for the TR-FRET assay.
-
Add the anti-methylated histone antibody.
-
Add the acceptor beads, which will bind to the antibody.
-
Add the donor beads, which will bind to the biotinylated substrate.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This cellular assay is used to determine if a compound affects the methylation status of histones at specific genomic loci within intact cells.
-
Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to a particular histone modification is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and quantified by qPCR using primers for specific gene promoters.
-
Reagents:
-
Cell culture reagents
-
Test compound
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody specific to the histone mark of interest (e.g., anti-H3K36me2)
-
Protein A/G magnetic beads
-
Elution buffer and proteinase K
-
Reagents for DNA purification
-
qPCR primers for target gene promoters
-
qPCR master mix
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion.
-
Incubate the sheared chromatin with the specific antibody overnight.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Digest the proteins with proteinase K and purify the DNA.
-
Perform qPCR using primers for the promoter regions of known KDM2B target genes.
-
Analyze the data to determine the relative enrichment of the histone mark at the target loci in treated versus untreated cells.
-
Conclusion
The field of epigenetic drug discovery is rapidly advancing, with a growing number of inhibitors targeting histone demethylases. While this compound has been identified as a KDM2B inhibitor, a full quantitative comparison with other compounds is hampered by the limited publicly available data. However, the existence of highly potent and specific KDM2B inhibitors like KDM2B-IN-2 and KDM2B-IN-4 highlights the tractability of this target. In contrast, compounds like GSK-J4, Daminozide, and IOX1 offer tools to probe different subfamilies of histone demethylases, albeit with varying degrees of selectivity. The experimental protocols provided herein offer a foundation for researchers to characterize these and other novel epigenetic modulators. Further research, including head-to-head comparative studies using standardized assays, will be crucial for a more definitive understanding of the therapeutic potential of these compounds.
References
- 1. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 2. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Daminozide, histone demethylase KDM2/7 subfamily inhibitor (CAS 1596-84-5) | Abcam [abcam.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
Kdm2B-IN-3: A Comparative Guide to its Reproducibility Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm2B-IN-3 is a small molecule inhibitor of the histone lysine demethylase KDM2B. KDM2B, also known as FBXL10 or JHDM1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from lysine 36 of histone H3 (H3K36me2) and lysine 4 of histone H3 (H3K4me3), playing a crucial role in transcriptional repression and the regulation of cell proliferation, senescence, and differentiation. Given its involvement in various cancers, KDM2B has emerged as a promising therapeutic target.
This guide aims to provide a comprehensive comparison of the experimental results of this compound across different cell lines. However, a thorough review of publicly available scientific literature and patent databases reveals a critical gap in the data required for such a comparison.
The Challenge: A Lack of Publicly Available Data
This compound is described in the patent WO2016112284A1 as a potent inhibitor of KDM2B. While this compound is available from commercial suppliers for research purposes, there is a notable absence of peer-reviewed publications detailing its biological effects in cell-based assays. Without such studies, a comparative analysis of its reproducibility across different cell lines cannot be conducted.
The information available is primarily limited to the patent filing, which, while establishing the compound's discovery and basic inhibitory activity, does not provide the breadth of data seen in peer-reviewed research articles. This includes detailed experimental protocols, quantitative data on cellular effects (e.g., IC50 values in different cell lines, effects on cell cycle or apoptosis), or comparisons of its activity in a panel of cell lines representing different cancer types or genetic backgrounds.
Understanding the KDM2B Signaling Pathway
Despite the lack of data on this compound, the general signaling pathway of KDM2B is well-characterized. Understanding this pathway is crucial for predicting the potential effects of an effective inhibitor.
KDM2B is a key component of a variant Polycomb Repressive Complex 1 (PRC1.1). Its CXXC zinc finger domain recognizes and binds to unmethylated CpG islands in gene promoter regions. This recruitment of the PRC1.1 complex leads to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a mark associated with gene silencing. By demethylating active histone marks (H3K4me3 and H3K36me2) and promoting a repressive chromatin state, KDM2B silences the expression of target genes, which are often involved in cell cycle arrest and tumor suppression.
Below is a diagram illustrating the canonical signaling pathway involving KDM2B.
Caption: The KDM2B signaling pathway leading to transcriptional repression.
Hypothetical Experimental Workflow for Assessing this compound Reproducibility
Should data for this compound become available, a standardized experimental workflow would be essential to assess its reproducibility across different cell lines. The following diagram outlines a logical workflow for such a study.
Safety Operating Guide
Proper Disposal of Kdm2B-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information for the proper disposal of Kdm2B-IN-3, a histone demethylase inhibitor used in cancer research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1]
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Source: DC Chemicals Safety Data Sheet[1]
Disposal Workflow
The following diagram outlines the procedural steps for the proper disposal of this compound.
Detailed Disposal Protocol
The following step-by-step protocol provides a direct guide for the operational disposal of this compound.
-
Preparation and Segregation:
-
Before handling, ensure all required PPE is correctly worn.
-
Segregate this compound waste from other laboratory waste streams. This includes any unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
-
Containment:
-
Place all this compound waste into a designated, chemically resistant, and sealable waste container.
-
Clearly label the container with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and secure area designated for hazardous chemical waste.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection of the this compound waste.
-
Complete all required waste manifests and documentation as per institutional and local regulations. Do not attempt to dispose of this compound down the drain or in regular trash. [1]
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the broader ecosystem.
References
Personal protective equipment for handling Kdm2B-IN-3
Essential Safety and Handling Guide for Kdm2B-IN-3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1966933-87-8 |
| Molecular Formula | C25H30N2O2 |
| Molecular Weight | 390.52 g/mol |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Rinse mouth.[1]
-
Collect spillage.[1]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following personal protective equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) and impervious. |
| Body Protection | Impervious Clothing | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
Storage Conditions:
-
In Solvent (e.g., DMSO): Store at -80°C for long-term storage (up to 6 months). For short-term, 4°C is suitable for up to 2 weeks.[1][2]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Incompatible Materials:
-
Strong acids/alkalis
-
Strong oxidizing/reducing agents
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[1]
Spill and Disposal Procedures
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean: Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal facility.[1]
-
Do not allow the chemical to enter drains, water courses, or the soil.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
